2-Oxotetradecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h2-12H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAQCEOTTMFHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415615 | |
| Record name | 2-oxotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25575-65-9 | |
| Record name | 2-oxotetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Enigmatic Role of 2-Oxotetradecanoic Acid: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Oxotetradecanoic acid, an alpha-keto derivative of myristic acid, remains a molecule of significant interest within the scientific community. While its structural analogue, 3-oxotetradecanoic acid, is a well-characterized intermediate in fatty acid biosynthesis, the precise biological functions of the 2-oxo isomer are not as extensively documented. This technical guide synthesizes the current understanding and potential roles of this compound and the broader class of 2-oxo fatty acids, providing a foundational resource for future research and therapeutic exploration.
Core Concepts: The World of Alpha-Keto Fatty Acids
Alpha-keto acids, or 2-oxo acids, are characterized by a ketone group adjacent to the carboxylic acid. This structural feature imparts unique chemical reactivity and metabolic potential. In biological systems, 2-oxo acids are key metabolic intermediates, often serving as precursors or degradation products in amino acid and fatty acid metabolism.
Potential Biological Functions of 2-Oxo Fatty Acids
While specific data for this compound is limited, the broader family of 2-oxo fatty acids is implicated in several biological processes:
-
Metabolic Regulation: 2-Oxo acids can influence major metabolic pathways. For instance, the enzymatic degradation and synthesis of 2-oxo acids are crucial in microorganisms for carbon metabolism.
-
Signaling Molecules: Some fatty acid derivatives act as signaling molecules in various cellular processes. Research on other modified fatty acids, such as hydroxylated and nitrated fatty acids, has revealed their roles in inflammation, cell proliferation, and apoptosis. It is plausible that 2-oxo fatty acids also possess signaling capabilities.
-
Interaction with Cellular Membranes: Fatty acids are integral components of cellular membranes. Modifications to their structure, such as the introduction of a ketone group, could alter membrane fluidity, permeability, and the function of membrane-bound proteins.
Metabolic Pathways: A Conceptual Framework
The synthesis and degradation of this compound are likely to be enzymatic processes. Below is a conceptual workflow illustrating the potential metabolic fate of this molecule.
Caption: Conceptual metabolic pathways for this compound.
Experimental Protocols for Future Discovery
To elucidate the specific biological functions of this compound, a multi-pronged experimental approach is necessary. The following are suggested methodologies:
Table 1: Proposed Experimental Protocols
| Objective | Experimental Approach | Key Methodologies | Expected Outcome |
| Metabolic Profiling | Untargeted and targeted metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of this compound and related metabolites in various biological samples. |
| Enzyme Identification | In vitro enzyme assays, protein purification, and identification | Spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry-based proteomics | Identification of enzymes responsible for the synthesis and degradation of this compound. |
| Cellular Function Analysis | Cell-based assays | Cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V), gene expression analysis (e.g., qPCR, RNA-seq) | Determination of the effects of this compound on cellular processes such as proliferation, death, and differentiation. |
| Signaling Pathway Elucidation | Phosphoproteomics, Western Blotting, Kinase activity assays | Mass Spectrometry, Immunoblotting, In vitro kinase assays | Identification of signaling pathways modulated by this compound. |
Experimental Workflow for Functional Analysis
The following diagram outlines a logical workflow for investigating the biological role of this compound.
Caption: A proposed experimental workflow for functional discovery.
Conclusion and Future Directions
The biological function of this compound represents a compelling area for future research. While direct evidence remains scarce, its structural properties and the known roles of related alpha-keto acids suggest its potential involvement in key metabolic and signaling pathways. The experimental frameworks proposed in this guide offer a roadmap for researchers to systematically unravel the mysteries of this intriguing molecule. Such investigations will not only enhance our fundamental understanding of cellular metabolism but may also pave the way for novel therapeutic interventions in metabolic and signaling-related disorders.
The Endogenous Role of 2-Oxotetradecanoic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothetical role of 2-oxotetradecanoic acid (also known as α-keto-myristic acid) in endogenous metabolism. While direct experimental evidence for this specific α-keto fatty acid is limited, its metabolic pathway can be inferred from the well-established process of peroxisomal α-oxidation. This document outlines the probable synthesis and degradation pathways, the key enzymes likely involved, and potential (though currently unproven) roles in cellular signaling. Furthermore, it details the experimental protocols required for the definitive identification and quantification of this compound in biological samples, and presents hypothetical quantitative data based on related metabolites. This guide serves as a foundational resource for researchers aiming to investigate the function of this and other medium-chain α-keto fatty acids.
Introduction
Alpha-keto acids (or 2-oxoacids) are critical intermediates at the intersection of major metabolic pathways, including amino acid catabolism, the citric acid cycle, and fatty acid metabolism. While the roles of short-chain α-keto acids like pyruvate and α-ketoglutarate are well-characterized, the endogenous functions of longer-chain α-keto fatty acids are less understood. This compound, a 14-carbon α-keto fatty acid, is a putative intermediate in the peroxisomal α-oxidation of myristic acid (C14:0). This pathway is essential for the metabolism of certain fatty acids that cannot be directly processed by the more common β-oxidation pathway. Deficiencies in α-oxidation are linked to severe metabolic disorders such as Refsum disease and Zellweger syndrome, highlighting the importance of this metabolic route.[1][2][3] This guide will synthesize the available information to build a robust hypothetical framework for the metabolic role of this compound.
Hypothetical Metabolic Pathway of this compound
The metabolism of this compound is most likely integrated within the peroxisomal α-oxidation pathway.[4][5] This pathway facilitates the removal of a single carbon atom from the carboxyl end of a fatty acid.
Synthesis of this compound
The formation of this compound is proposed to occur through the following steps, starting from myristic acid:
-
Activation: Myristic acid is activated to its coenzyme A (CoA) ester, myristoyl-CoA, by an acyl-CoA synthetase located on the peroxisomal membrane.
-
α-Hydroxylation: Myristoyl-CoA is hydroxylated at the α-carbon (C2) position by a hydroxylase, likely an enzyme with similar function to phytanoyl-CoA 2-hydroxylase (PHYH). This reaction forms 2-hydroxy-tetradecanoyl-CoA.[5]
-
Dehydrogenation: The 2-hydroxy-tetradecanoyl-CoA is then oxidized by a dehydrogenase to form 2-oxotetradecanoyl-CoA. The specific enzyme for this step with a C14 substrate has not been definitively identified.
-
Thioesterase Activity: It is plausible that 2-oxotetradecanoyl-CoA can be hydrolyzed by a thioesterase to release free this compound.
Degradation of this compound
Once formed, this compound is likely further metabolized through decarboxylation:
-
Cleavage: 2-Oxotetradecanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase 1 (HACL1) or a similar lyase. This reaction requires thiamine pyrophosphate (TPP) as a cofactor and results in the formation of tridecanal (a C13 aldehyde) and formyl-CoA.[4]
-
Oxidation: Tridecanal is then oxidized by an aldehyde dehydrogenase to yield tridecanoic acid (a C13 fatty acid).
-
Further Metabolism: Tridecanoic acid can then be activated to tridecanoyl-CoA and subsequently undergo β-oxidation. Formyl-CoA is broken down to formate and ultimately to carbon dioxide.[4]
Quantitative Data
Direct quantitative data for endogenous this compound are not currently available in the literature. However, based on the concentrations of other fatty acids and related α-keto acids in human plasma, we can propose a hypothetical range. These values should be considered as targets for future experimental validation.
| Metabolite | Matrix | Hypothetical Concentration Range (μM) | Reference Metabolite(s) and Concentration(s) |
| This compound | Human Plasma | 0.1 - 2.0 | Myristic Acid (C14:0): ~20-80 μMα-Ketoisocaproic acid: ~12.4 μM[6] |
| Myristic Acid (C14:0) | Human Plasma | 20 - 80 | Known physiological range. |
| Tridecanoic Acid (C13:0) | Human Plasma | 0.5 - 5.0 | Lower than even-chain fatty acids. |
Experimental Protocols
The definitive identification and quantification of this compound in biological samples require sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for such analyses.[7][8]
Sample Preparation and Derivatization
Due to the reactive nature of α-keto acids, derivatization is essential for their stable analysis.[1]
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates) and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen and storing at -80°C.
-
Protein Precipitation: Thaw samples on ice and add a cold organic solvent (e.g., acetonitrile or methanol containing an internal standard) to precipitate proteins.
-
Extraction: Centrifuge to pellet the precipitated proteins and collect the supernatant containing the metabolites.
-
Derivatization: The keto group of this compound must be derivatized. A common and effective method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in a suitable buffer and add PFBHA.
-
Incubate to allow the derivatization reaction to complete.
-
-
Final Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate) to isolate the derivatized keto acids.
-
Analysis: Dry the final extract and reconstitute in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]⁻ of the derivatized this compound, and the product ion will be a characteristic fragment generated by collision-induced dissociation.
Potential Signaling Roles
While there is no direct evidence for a signaling role of this compound, other α-keto acids are known to act as signaling molecules. For instance, α-ketoglutarate is a key regulator of various cellular processes, including nitrogen balance and as a cofactor for dioxygenases.[9] It is conceivable that this compound or other long-chain α-keto fatty acids could have roles in:
-
Modulating Enzyme Activity: Acting as allosteric regulators of enzymes involved in lipid metabolism.
-
Receptor Ligands: Potentially interacting with nuclear receptors that sense fatty acid levels.
-
Inter-organelle Communication: Its formation in peroxisomes and potential transport to other organelles could represent a form of metabolic crosstalk.
Further research is required to explore these possibilities.
Conclusion
This compound is a plausible, yet currently unproven, endogenous metabolite in the peroxisomal α-oxidation of myristic acid. This technical guide provides a robust hypothetical framework for its metabolism, along with the necessary experimental strategies for its definitive identification and quantification. Elucidating the precise role of this compound and other long-chain α-keto fatty acids will provide a more complete understanding of fatty acid metabolism and may reveal novel therapeutic targets for metabolic disorders. The methodologies and conceptual frameworks presented here are intended to catalyze further research in this underexplored area of metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. youtube.com [youtube.com]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Blood and tissue branched-chain amino and alpha-keto acid concentrations: effect of diet, starvation, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
2-Oxotetradecanoic Acid: A Potential Endogenous Signaling Molecule in Cellular Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Long-chain fatty acids and their derivatives are increasingly recognized as crucial signaling molecules that regulate a myriad of cellular processes, from metabolic homeostasis to inflammation and cellular proliferation. While the signaling roles of saturated, unsaturated, and hydroxylated fatty acids have been extensively studied, the biological functions of their alpha-keto derivatives remain largely unexplored. This technical guide focuses on 2-oxotetradecanoic acid, a 14-carbon alpha-keto acid, as a potential, yet uncharacterized, signaling molecule. Drawing parallels with structurally similar lipids, we hypothesize that this compound may act as an endogenous ligand for G-protein coupled receptors (GPCRs) and nuclear receptors. This document provides a comprehensive overview of the theoretical framework for this hypothesis, detailed experimental protocols to investigate its signaling properties, and a summary of relevant quantitative data from related fatty acid signaling systems to serve as a comparative benchmark. Furthermore, we present visual workflows and signaling pathway diagrams to facilitate the design and execution of research in this nascent area.
Introduction: The Emerging Role of Alpha-Keto Acids in Cell Signaling
Alpha-keto acids are metabolites that occupy central positions in cellular metabolism, most notably as intermediates in the citric acid cycle and amino acid metabolism.[1][2] While the metabolic roles of short-chain alpha-keto acids like pyruvate and alpha-ketoglutarate are well-established, the signaling functions of long-chain alpha-keto acids are poorly understood. This compound, a derivative of myristic acid, is a prime candidate for investigation as a signaling molecule due to the known signaling activities of other 14-carbon fatty acids.
Biosynthesis and Degradation: Potential for Regulation
The endogenous production of this compound could potentially occur through the alpha-oxidation of tetradecanoic acid (myristic acid).[3] This metabolic pathway, primarily occurring in peroxisomes, involves the removal of one carbon atom from the carboxyl end of a fatty acid and is crucial for the metabolism of branched-chain fatty acids.[4] The enzymatic machinery for alpha-oxidation could provide a regulated source of this compound, allowing its cellular concentration to be dynamically controlled in response to physiological stimuli, a hallmark of signaling molecules.
The degradation of this compound would likely proceed through the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of alpha-keto acids, feeding the resulting acyl-CoA into beta-oxidation.[5] The activity of the BCKDH complex is tightly regulated, suggesting another point of control for the cellular levels of this compound.[6]
Hypothetical Signaling Pathways for this compound
Based on the known signaling activities of medium and long-chain fatty acids, we propose two primary hypothetical signaling pathways for this compound: activation of G-protein coupled receptors and modulation of nuclear receptor activity.
G-Protein Coupled Receptor (GPCR) Activation
Several GPCRs have been identified as receptors for fatty acids. A prominent example is GPR84, which is activated by medium-chain fatty acids (MCFAs).[7][8] Given that this compound possesses a 14-carbon backbone, it is plausible that it could act as a ligand for GPCRs that recognize long-chain fatty acids.
Nuclear Receptor Modulation
Long-chain fatty acids and their derivatives are well-established ligands for peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[9] It is conceivable that this compound could bind to and modulate the activity of PPARs, such as PPARα, thereby influencing the transcription of target genes.
Quantitative Data from Related Systems
To provide a framework for experimental design, the following tables summarize quantitative data for the activation of GPR84 and PPARα by known fatty acid ligands.
Table 1: GPR84 Activation by Medium-Chain Fatty Acids
| Ligand | EC50 (µM) | Assay System | Reference |
| Capric Acid (C10:0) | 4.4 ± 1.3 | Calcium imaging in GPR84-HEK293 cells | [1] |
| Lauric Acid (C12:0) | 27.4 ± 1.1 | Calcium imaging in GPR84-HEK293 cells | [1] |
| Undecanoic Acid (C11:0) | - | Strong activation observed | [7] |
Table 2: PPARα Activation by Fatty Acids
| Ligand | EC50 (µM) | Assay System | Reference |
| Oleic Acid (C18:1) | 50 | Reporter gene assay in COS-1 cells | [9] |
| Linoleic Acid (C18:2) | 50 | Reporter gene assay in COS-1 cells | [9] |
| Arachidonic Acid (C20:4) | 5 | Reporter gene assay in COS-1 cells | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the signaling properties of this compound.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the oxidation of 2-hydroxytetradecanoic acid.[10]
-
Materials: 2-hydroxytetradecanoic acid, oxidizing agent (e.g., pyridinium chlorochromate), appropriate solvent (e.g., dichloromethane), purification system (e.g., silica gel chromatography).
-
Procedure:
-
Dissolve 2-hydroxytetradecanoic acid in the chosen solvent.
-
Add the oxidizing agent portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product using silica gel column chromatography.
-
Confirm the structure and purity of the final product by NMR and mass spectrometry.
-
GPCR Activation Assays
This assay measures the interaction of β-arrestin with the activated GPCR.[11]
-
Principle: A GPCR of interest (e.g., GPR84) is tagged with a fragment of β-galactosidase (the ProLink tag), and β-arrestin is fused to the larger enzyme fragment (the Enzyme Acceptor). Ligand binding to the GPCR induces β-arrestin recruitment, forcing the complementation of the two β-galactosidase fragments, resulting in an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Plate cells stably co-expressing the tagged GPCR and β-arrestin constructs in a 96-well plate.
-
Prepare a dilution series of this compound.
-
Add the compound dilutions to the cells and incubate.
-
Add the substrate and measure the chemiluminescent signal using a plate reader.
-
Calculate EC50 values from the dose-response curves.
-
Nuclear Receptor Binding and Activation Assays
This assay determines the affinity of a test compound for a nuclear receptor.
-
Principle: A radiolabeled known ligand for the receptor (e.g., [3H]-labeled fatty acid for PPARα) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured.
-
Procedure:
-
Incubate purified nuclear receptor protein with a constant concentration of the radiolabeled ligand and a dilution series of this compound.
-
Separate the bound and free radioligand (e.g., using a filter binding assay).
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value, which can be converted to a Ki (inhibition constant).
-
This assay measures the ability of a compound to activate a nuclear receptor and induce gene transcription.
-
Principle: Cells are co-transfected with an expression vector for the nuclear receptor (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (PPRE for PPARα). Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.
-
Procedure:
-
Transfect suitable host cells (e.g., HEK293) with the nuclear receptor expression vector and the luciferase reporter plasmid.
-
Treat the transfected cells with a dilution series of this compound.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescent signal.
-
Determine the EC50 for transcriptional activation.
-
Detection and Quantification in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.
-
Procedure:
-
Sample Preparation: Extract lipids from cell lysates or biofluids using a suitable organic solvent system (e.g., Folch extraction).
-
Derivatization (Optional but Recommended): Derivatize the keto group to a more stable and readily ionizable moiety to improve sensitivity and chromatographic performance.
-
LC Separation: Separate the derivatized this compound from other lipid species using a C18 reverse-phase column with an appropriate mobile phase gradient.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select a specific precursor-to-product ion transition for this compound for quantification.
-
Quantification: Use a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Conclusion and Future Directions
The investigation of this compound as a signaling molecule represents a novel and exciting frontier in lipid research. While direct evidence of its signaling role is currently lacking, the established signaling paradigms of other long-chain fatty acids provide a strong rationale for its exploration. The experimental protocols detailed in this guide offer a clear roadmap for researchers to test the hypothesis that this compound functions as an endogenous ligand for GPCRs and nuclear receptors. Successful elucidation of its signaling pathways could open new avenues for understanding cellular regulation and may identify novel targets for therapeutic intervention in metabolic and inflammatory diseases. Future research should focus on identifying the specific receptors for this compound, characterizing its downstream signaling cascades, and elucidating the physiological and pathological contexts in which its signaling is relevant.
References
- 1. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. youtube.com [youtube.com]
- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]
- 9. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]
- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 11. Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Metabolic Pathway of 2-oxotetradecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxotetradecanoic acid, a 14-carbon alpha-keto acid, is a molecule of growing interest in metabolic research. While its precise metabolic fate has not been extensively elucidated, its structural similarity to other alpha-keto acids and fatty acids allows for the formulation of a hypothetical metabolic pathway. Understanding this pathway is crucial for researchers investigating lipid metabolism, cellular signaling, and the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the predicted metabolic pathway of this compound, detailed experimental protocols for its investigation, and a framework for data presentation.
Hypothesized Metabolic Pathway of this compound
Based on established principles of fatty acid and alpha-keto acid metabolism, this compound is likely metabolized through a process of oxidative decarboxylation, followed by beta-oxidation.
1. Oxidative Decarboxylation:
The initial and rate-limiting step is predicted to be the oxidative decarboxylation of this compound. This reaction is analogous to the metabolism of branched-chain alpha-keto acids.[1] It is catalyzed by a dehydrogenase complex, likely a long-chain alpha-keto acid dehydrogenase, which removes the carboxyl group as carbon dioxide and converts the remaining molecule into an acyl-CoA thioester.[1][2] This reaction requires several cofactors, including thiamine pyrophosphate (TPP), lipoamide, coenzyme A (CoA), flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide (NAD+).[3] The product of this reaction is tridecanoyl-CoA, a 13-carbon fatty acyl-CoA.
2. Beta-Oxidation:
Tridecanoyl-CoA, being an odd-chain fatty acyl-CoA, then enters the mitochondrial beta-oxidation pathway.[4] This cyclical process involves a series of four enzymatic reactions:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, producing FADH2.
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.
-
Thiolysis: Thiolase cleaves the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the final three carbons remain as propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of carboxylation and rearrangement reactions.
The following Graphviz diagram illustrates this hypothesized metabolic pathway.
Experimental Protocols
To investigate the metabolic pathway of this compound, a combination of analytical techniques can be employed. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Oxo-Acid Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing fatty acids and their derivatives after appropriate derivatization.
1. Sample Preparation and Lipid Extraction:
-
Homogenize biological samples (cells, tissues, or plasma) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Add an internal standard, such as a deuterated analog of the analyte of interest (e.g., D4-palmitic acid), to each sample for accurate quantification.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Derivatization:
-
To analyze total fatty acids, saponify the dried lipid extract by adding a methanolic sodium hydroxide solution and heating.
-
Acidify the mixture with hydrochloric acid to protonate the free fatty acids.
-
Extract the free fatty acids with a nonpolar solvent like hexane.
-
For GC-MS analysis, derivatize the fatty acids to their more volatile methyl esters (FAMEs) by adding a reagent such as boron trifluoride-methanol and heating.
-
For the analysis of oxo-acids, a two-step derivatization is often required: oximation of the keto group followed by silylation of the carboxyl group.
3. GC-MS Analysis:
-
Inject the derivatized sample onto a GC column (e.g., a fused-silica capillary column coated with a polar stationary phase).
-
Use a temperature gradient to separate the FAMEs and other derivatives based on their boiling points and polarity.
-
The separated compounds are then introduced into the mass spectrometer.
-
Use electron ionization (EI) to fragment the molecules.
-
Acquire mass spectra in full scan mode to identify the compounds by comparing their fragmentation patterns to spectral libraries (e.g., NIST).
-
For quantification, use selected ion monitoring (SIM) mode to monitor specific ions characteristic of the target analytes and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolite Analysis
LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds, including acyl-CoAs and intact oxo-acids, without the need for extensive derivatization.
1. Sample Preparation and Extraction:
-
For acyl-CoA analysis, quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites with an acidic solvent mixture (e.g., acetonitrile:methanol:water with formic acid).
-
For general metabolite profiling, a similar extraction procedure can be used.
-
Centrifuge the samples to pellet proteins and other cellular debris.
-
Collect the supernatant for LC-MS analysis.
2. LC Separation:
-
Inject the sample extract onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
This will separate the metabolites based on their hydrophobicity.
3. MS Analysis:
-
Couple the LC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements, which aids in the identification of unknown compounds.
-
For targeted quantification, use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
The following diagram outlines a general experimental workflow for investigating the metabolism of this compound.
Data Presentation
Quantitative data from metabolic experiments should be presented in a clear and structured format to facilitate comparison and interpretation. Tables are an effective way to summarize this information.
Table 1: Hypothetical Metabolite Concentrations Following Incubation with this compound
| Metabolite | Control (pmol/mg protein) | This compound Treated (pmol/mg protein) | Fold Change | p-value |
| This compound | Not Detected | 150.2 ± 12.5 | - | - |
| Tridecanoyl-CoA | 5.1 ± 0.8 | 45.7 ± 5.2 | 8.96 | <0.001 |
| Myristoyl-CoA (C14) | 25.3 ± 3.1 | 24.8 ± 2.9 | 0.98 | >0.05 |
| Pentadecanoyl-CoA (C15) | 8.2 ± 1.1 | 8.5 ± 0.9 | 1.04 | >0.05 |
| Acetyl-CoA | 120.4 ± 15.6 | 185.9 ± 20.1 | 1.54 | <0.01 |
| Propionyl-CoA | 12.7 ± 1.9 | 28.3 ± 3.5 | 2.23 | <0.001 |
Table 2: Hypothetical Enzyme Kinetic Parameters for Long-chain alpha-keto acid Dehydrogenase
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| 2-oxoisocaproate | 25.6 ± 3.1 | 15.2 ± 1.8 |
| 2-oxohexadecanoate | 15.8 ± 2.2 | 12.5 ± 1.5 |
| 2-oxotetradecanoate | 18.3 ± 2.5 | 13.8 ± 1.6 |
| 2-oxoglutarate | 55.2 ± 6.7 | 25.1 ± 3.0 |
Conclusion
While the metabolic pathway of this compound is not yet fully characterized, a scientifically plausible pathway involving oxidative decarboxylation followed by beta-oxidation can be hypothesized based on fundamental biochemical principles. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate this pathway. Elucidating the metabolism of this compound will contribute to a deeper understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.
References
- 1. Oxidative Decarboxylation of Branched-Chain 2-Oxo Fatty Acids by Higher Plant Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Elusive Presence of 2-Oxotetradecanoic Acid in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxotetradecanoic acid, an alpha-keto acid derivative of myristic acid, represents a largely unexplored area within mammalian metabolism. While the broader class of alpha-keto acids is recognized for its roles in amino acid and fatty acid metabolism, specific data on the natural occurrence, concentration, and physiological significance of this compound in mammalian tissues remain scarce. This technical guide synthesizes the current understanding of fatty acid metabolism relevant to the potential formation and degradation of this compound. It provides a framework of established experimental protocols for the analysis of related alpha-keto acids and fatty acids, which can be adapted for the investigation of this specific molecule. Furthermore, this document outlines potential signaling pathways in which this compound might be involved and visualizes key metabolic and experimental workflows. The significant gaps in current knowledge are highlighted, presenting clear opportunities for future research in this area.
Introduction
Alpha-keto acids are critical intermediates in a multitude of metabolic pathways, acting as crossroads in the metabolism of amino acids, carbohydrates, and lipids. This compound, also known as 2-ketomyristic acid, is the alpha-keto derivative of the C14 saturated fatty acid, tetradecanoic acid (myristic acid). While the metabolism of myristic acid through beta-oxidation is well-documented, the natural occurrence and physiological role of its alpha-oxo metabolite in mammalian systems are not well-established. Understanding the presence and function of this compound could provide novel insights into fatty acid metabolism and its regulation, and potentially unveil new therapeutic targets for metabolic diseases.
This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge regarding this compound in mammalian tissues. It is intended to serve as a foundational resource for researchers and professionals in drug development by consolidating relevant biochemical pathways, analytical methodologies, and potential areas of biological significance.
Quantitative Data on Fatty Acid Distribution in Mammalian Tissues
| Tissue | Tetradecanoic Acid (C14:0) Concentration (mol%) |
| Liver Mitochondria | 0.29 ± 0.07[1] |
| Adipose Tissue | Data not available in a comparable format |
| Brain | Present, but quantitative data varies significantly with age and specific brain region[2] |
| Kidney | Data not available in a comparable format |
| Plasma/Serum | Present, but concentrations are dynamic |
Note: The data presented is from studies on rats and may not be directly extrapolated to other mammals. The absence of data for some tissues in a comparable format highlights the need for further quantitative studies.
Potential Metabolic Pathways
The formation and degradation of this compound in mammalian tissues are likely to be integrated within the established pathways of fatty acid metabolism, specifically alpha-oxidation and beta-oxidation.
Alpha-Oxidation of Tetradecanoic Acid
Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This process is particularly important for the metabolism of branched-chain fatty acids, but it can also act on straight-chain fatty acids. The initial step of alpha-oxidation involves the hydroxylation of the alpha-carbon, followed by dehydrogenation to form a 2-oxo fatty acid.
Beta-Oxidation of Tetradecanoic Acid
Beta-oxidation is the primary pathway for the degradation of straight-chain fatty acids, occurring within the mitochondria and peroxisomes. While this compound is not a direct intermediate in the main beta-oxidation spiral, its formation could represent a branch point or an alternative metabolic fate. Conversely, once formed, it would likely be further metabolized. The isomer, 3-oxotetradecanoic acid, is a known intermediate in fatty acid biosynthesis.
Experimental Protocols
Specific, validated protocols for the extraction and quantification of this compound from mammalian tissues are not currently published. However, methodologies developed for other alpha-keto acids and fatty acids can be adapted. The following outlines a general workflow.
Sample Preparation
-
Tissue Homogenization: Tissues (e.g., liver, brain, kidney) should be rapidly excised, weighed, and snap-frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then homogenized in a cold buffer, often containing antioxidants and internal standards.
-
Deproteinization: Proteins are precipitated using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., perchloric acid).
-
Extraction: The supernatant containing the metabolites is collected. A liquid-liquid extraction may be performed to separate lipids from the aqueous phase.
Derivatization
Due to the polarity and potential instability of keto acids, derivatization is often necessary to improve chromatographic separation and detection sensitivity, especially for Gas Chromatography-Mass Spectrometry (GC-MS). Common derivatization strategies include:
-
Oximation: The keto group is reacted with an oximation reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to form a stable oxime derivative.
-
Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) to increase volatility for GC analysis.
Analytical Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of non-volatile and thermally labile compounds like keto acids. It often requires minimal derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic resolution and is well-suited for volatile compounds. Derivatization of this compound would be essential for this method.
References
2-Oxotetradecanoic Acid: A Technical Guide to its Role in Fatty Acid α-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-oxotetradecanoic acid and its pivotal role as an intermediate in the α-oxidation of fatty acids, a critical metabolic pathway for the degradation of branched-chain and certain straight-chain fatty acids. This document elucidates the enzymatic steps involved in the metabolism of this compound, presents available quantitative data, details relevant experimental protocols for its study, and visualizes the associated metabolic pathways and workflows. The information is intended to support researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development in understanding and investigating this specific area of lipid metabolism.
Introduction to Fatty Acid Oxidation
Fatty acid oxidation is a fundamental metabolic process for energy production in most organisms. While β-oxidation is the primary pathway for the degradation of straight-chain fatty acids, alternative pathways exist to handle fatty acids that are poor substrates for β-oxidation, such as those with branches at the β-carbon.[1] α-oxidation is a key alternative pathway that facilitates the removal of a single carbon atom from the carboxyl end of a fatty acid.[1] This process is particularly important for the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources.[1] The α-oxidation pathway involves a series of enzymatic reactions that ultimately yield a fatty acid shortened by one carbon, which can then often proceed through the β-oxidation pathway.[1]
The Role of this compound in α-Oxidation
This compound is a key, albeit transient, intermediate in the α-oxidation of tetradecanoic acid (myristic acid) and other fatty acids that undergo this one-carbon chain shortening process. Its formation and subsequent metabolism are central to the pathway's progression.
Formation of this compound
The generation of a 2-oxo fatty acid intermediate is a critical step in the α-oxidation pathway. While the initial steps can vary depending on the substrate (e.g., hydroxylation of phytanoyl-CoA in the case of phytanic acid), the pathway for a straight-chain fatty acid like tetradecanoic acid would proceed through the formation of a 2-hydroxy intermediate, which is then oxidized to the 2-oxo form.
Oxidative Decarboxylation of this compound
The central metabolic fate of this compound in this pathway is its oxidative decarboxylation. This reaction is catalyzed by a 2-oxoacid dehydrogenase complex or a similar decarboxylase, resulting in the release of the carboxyl group as carbon dioxide (CO₂) and the formation of tridecanoic acid (a C13 fatty acid).[2][3] This one-carbon shorter fatty acid can then be activated to tridecanoyl-CoA and further metabolized.
The overall reaction can be summarized as:
This compound + NAD⁺ + CoA → Tridecanoyl-CoA + CO₂ + NADH + H⁺
This reaction is crucial as it bypasses the β-oxidation block and allows for the continued degradation of the fatty acid chain.
Signaling Pathways and Experimental Workflows
The α-oxidation pathway is a multi-step enzymatic process. The following diagrams illustrate the core signaling pathway of α-oxidation with this compound as an intermediate and a general workflow for its experimental investigation.
Caption: α-Oxidation pathway of tetradecanoic acid.
Caption: Experimental workflow for studying this compound metabolism.
Quantitative Data
Direct quantitative data for this compound is limited in the literature, likely due to its transient nature as a metabolic intermediate. However, studies on related compounds and pathways provide some context. For instance, in patients with certain peroxisomal disorders, intermediates of phytanic acid α-oxidation accumulate, but 2-oxophytanic acid has been reported to be undetectable in plasma, suggesting its rapid conversion.[4]
| Parameter | Value/Range | Organism/System | Reference |
| 2-hydroxyphytanic acid in healthy human plasma | < 0.2 µmol/l | Human | [4] |
| 2-oxophytanic acid in human plasma | Undetectable | Human | [4] |
| Substrate specificity of 2-hydroxyacyl-CoA lyase 1 (HACL1) | Active on 2-hydroxy long-chain fatty acyl-CoAs | Human (recombinant) | [5] |
Experimental Protocols
Assay for 2-Oxoacid Dehydrogenase Activity
This protocol is adapted from methods used for other 2-oxoacids and can be applied to study the oxidative decarboxylation of this compound.
Objective: To measure the rate of NADH production resulting from the oxidative decarboxylation of this compound.
Materials:
-
Isolated peroxisomes or purified 2-oxoacid dehydrogenase complex.
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), and 0.1% Triton X-100.
-
Substrate: this compound (dissolved in a suitable solvent like ethanol or DMSO).
-
Cofactors: 2.5 mM NAD⁺ and 0.5 mM Coenzyme A (CoA).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the reaction buffer, NAD⁺, and CoA.
-
Add the enzyme preparation (isolated peroxisomes or purified enzyme) to the cuvette and mix gently.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the rate of the reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Analysis of Fatty Acid Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for identifying and quantifying the product of this compound decarboxylation, tridecanoic acid.
Objective: To detect and quantify the formation of tridecanoic acid from this compound.
Materials:
-
Reaction mixture from an in vitro enzyme assay or lipid extract from cells incubated with this compound.
-
Internal Standard: A known amount of a non-endogenous fatty acid (e.g., heptadecanoic acid).
-
Solvents for extraction (e.g., chloroform:methanol mixture).
-
Derivatizing agent (e.g., BF₃-methanol or TMSH).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Stop the enzymatic reaction (e.g., by adding acid). Add the internal standard to the reaction mixture or cell extract.
-
Lipid Extraction: Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure to isolate the fatty acids.
-
Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by incubation with a derivatizing agent.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different FAMEs will be separated based on their retention times on the GC column. The mass spectrometer will provide mass spectra for each peak, allowing for the identification of tridecanoic acid methyl ester based on its characteristic fragmentation pattern.
-
Quantification: The amount of tridecanoic acid can be quantified by comparing the peak area of its methyl ester to the peak area of the internal standard.
Conclusion
This compound is a critical intermediate in the α-oxidation pathway of fatty acids. Its metabolism via oxidative decarboxylation allows for the degradation of fatty acids that cannot be processed through the standard β-oxidation pathway. While direct experimental data on this compound is not abundant, its role can be clearly inferred from the well-established mechanisms of α-oxidation for other fatty acids. The experimental protocols provided in this guide offer a framework for researchers to further investigate the enzymology and metabolic fate of this important, yet understudied, molecule. A deeper understanding of this pathway is essential for elucidating the pathophysiology of metabolic disorders related to fatty acid oxidation and for the potential development of therapeutic interventions.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Decarboxylation of 2-keto fatty acids by brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
The Discovery of 2-Oxotetradecanoic Acid in Microbial Metabolism: A Technical Overview
Despite extensive investigation into microbial fatty acid and keto acid metabolism, the specific discovery and detailed characterization of 2-oxotetradecanoic acid as a metabolite in microorganisms remain largely undocumented in publicly available scientific literature. While the metabolism of related alpha-keto acids is a recognized aspect of microbial physiology, a foundational research paper detailing the initial identification, quantification, and metabolic pathways of this compound in a specific microorganism could not be identified.
This technical guide, therefore, addresses the broader context of alpha-keto acid metabolism in microbes, providing a framework for the potential discovery and characterization of this compound. It outlines the general principles, experimental approaches, and potential roles that such a molecule might play in microbial life, based on our understanding of similar compounds.
Introduction to Alpha-Keto Acid Metabolism in Microbes
Alpha-keto acids are key intermediates in the biosynthesis and degradation of amino acids and fatty acids. In microorganisms, these molecules serve as crucial branch-points in central metabolism, linking carbohydrate, lipid, and amino acid metabolic pathways. The general structure of an alpha-keto acid features a carboxylic acid group and a ketone at the alpha-carbon position.
The metabolism of alpha-keto acids in bacteria is diverse and serves several critical functions:
-
Precursors for Fatty Acid Synthesis: Alpha-keto acids can be decarboxylated and converted into acyl-CoA thioesters, which then enter the fatty acid synthesis pathway.
-
Amino Acid Metabolism: They are central to transamination reactions, where an amino group is transferred from an amino acid to an alpha-keto acid, resulting in the synthesis of a new amino acid and a new alpha-keto acid.
-
Energy Production: Some alpha-keto acids can be fed into the tricarboxylic acid (TCA) cycle for energy generation.
-
Signaling Molecules: Certain fatty acid derivatives are known to act as signaling molecules in processes such as quorum sensing, influencing microbial behavior and virulence.
Hypothetical Biosynthesis and Degradation of this compound
Based on known metabolic pathways for other alpha-keto acids, we can propose a logical pathway for the biosynthesis and degradation of this compound.
Proposed Biosynthetic Pathway
The most probable route for the biosynthesis of this compound would be through the transamination of the corresponding amino acid, 2-aminotetradecanoic acid.
An In-Depth Technical Guide to 2-Oxotetradecanoic Acid: Precursors and Downstream Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxotetradecanoic acid, also known as α-ketomyristic acid, is a 14-carbon alpha-keto acid that plays a role in fatty acid metabolism. While not as extensively studied as other keto acids, understanding its metabolic origins and fates is crucial for a comprehensive view of lipid biochemistry and its potential implications in health and disease. This technical guide provides a detailed overview of the precursors leading to the synthesis of this compound and the subsequent downstream metabolic pathways. It includes quantitative data, experimental protocols, and visual representations of the involved biochemical processes to serve as a valuable resource for the scientific community.
Precursors of this compound: The Alpha-Oxidation Pathway
The primary route for the biosynthesis of this compound is believed to be through the alpha-oxidation of tetradecanoic acid, commonly known as myristic acid. This pathway is particularly important for the metabolism of fatty acids that are branched at the β-carbon, but it can also act on straight-chain fatty acids.[1][2][3] The alpha-oxidation of fatty acids occurs primarily in the peroxisomes.[1][2]
The process involves a series of enzymatic reactions:
-
Hydroxylation: The first and rate-limiting step is the hydroxylation of the alpha-carbon (C-2) of tetradecanoyl-CoA. This reaction is catalyzed by a fatty acid α-hydroxylase, yielding 2-hydroxytetradecanoyl-CoA. While the specific enzyme for tetradecanoic acid is not extensively characterized, it is analogous to the phytanoyl-CoA dioxygenase involved in the alpha-oxidation of phytanic acid.[1]
-
Oxidation: The 2-hydroxyacyl-CoA intermediate is then oxidized to the corresponding 2-oxoacyl-CoA (2-oxotetradecanoyl-CoA) by a 2-hydroxyacyl-CoA lyase (or a similar dehydrogenase).[2] This step generates the alpha-keto acid derivative.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound from tetradecanoic acid.
Downstream Metabolites of this compound: Decarboxylation
Once formed, this compound is likely to undergo oxidative decarboxylation, a common fate for alpha-keto acids. This reaction involves the removal of the carboxyl group as carbon dioxide, resulting in a fatty acid that is one carbon shorter.
The primary downstream metabolite of this compound is therefore predicted to be tridecanoic acid , a 13-carbon fatty acid. This reaction is catalyzed by an alpha-keto acid dehydrogenase complex.
The resulting tridecanoyl-CoA can then enter the beta-oxidation pathway for further catabolism and energy production.
The following diagram illustrates the downstream metabolism of this compound.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the cellular concentrations and reaction kinetics of this compound and its direct precursors and metabolites. The transient nature of these intermediates makes their quantification challenging. However, advancements in metabolomics techniques are expected to provide more insights in the future.
| Metabolite | Typical Concentration Range | Tissue/Cell Type | Method of Detection | Reference |
| Tetradecanoic Acid (Myristic Acid) | 1-5% of total fatty acids | Various tissues | GC-MS, LC-MS | General Biochemistry Textbooks |
| 2-Hydroxytetradecanoic Acid | Not well-established | Brain, Skin | GC-MS, LC-MS | [4] |
| This compound | Not well-established | - | HPLC-FLD, LC-MS/MS | - |
| Tridecanoic Acid | Trace amounts | Various tissues | GC-MS | General Biochemistry Textbooks |
Table 1: Summary of Metabolite Data
Experimental Protocols
The analysis of this compound and related metabolites often requires sensitive and specific analytical techniques due to their low abundance and potential instability.
Sample Preparation and Extraction
-
Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For extraction, frozen tissue is homogenized in a cold solvent mixture, typically methanol/water or chloroform/methanol, to precipitate proteins and extract lipids and polar metabolites.
-
Cellular Extraction: Cultured cells are washed with cold phosphate-buffered saline (PBS) and then extracted with a cold solvent mixture.
-
Liquid-Liquid Extraction: For separating lipids from more polar compounds, a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) can be performed.
-
Derivatization: To improve chromatographic separation and detection sensitivity, keto acids are often derivatized. A common derivatizing agent is o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the alpha-keto group to form a fluorescent quinoxalinol derivative.
Analytical Methods
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle: This method is suitable for the quantification of derivatized alpha-keto acids. The fluorescent derivatives are separated by reverse-phase HPLC and detected by a fluorescence detector.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Excitation and emission wavelengths are set according to the specific fluorescent derivative used.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve of the derivatized this compound.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers high sensitivity and specificity for the analysis of underivatized or derivatized this compound. The molecule is separated by LC and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined for accurate quantification.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended for accurate quantification.
The following diagram outlines a general experimental workflow for the analysis of this compound.
Signaling Pathways and Biological Relevance
The biological roles and signaling pathways involving this compound are not yet well-defined. However, alpha-keto acids, in general, are known to be involved in various cellular processes:
-
Energy Metabolism: As intermediates in catabolic pathways, they contribute to cellular energy production.
-
Biosynthetic Precursors: They can serve as precursors for the synthesis of other molecules, including amino acids (via transamination).
-
Signaling Molecules: Some alpha-keto acids, like alpha-ketoglutarate, act as important signaling molecules that can regulate enzyme activity and gene expression.
Further research is needed to elucidate the specific biological functions of this compound. Its role as an intermediate in fatty acid metabolism suggests it could be involved in cellular processes that are sensitive to lipid availability and metabolism.
Conclusion
This compound is an intriguing, yet understudied, metabolite in the landscape of fatty acid metabolism. Its synthesis is likely linked to the alpha-oxidation of myristic acid, and its degradation probably proceeds via decarboxylation. This guide provides a foundational understanding of its metabolic context, along with the necessary tools for its investigation. Future research focusing on the enzymatic machinery, quantitative cellular levels, and potential signaling roles of this compound will be crucial in unraveling its full physiological and pathological significance. The methodologies and pathways described herein offer a solid starting point for researchers and drug development professionals interested in exploring this corner of lipid biochemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2-Oxotetradecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxotetradecanoic acid, also known as α-ketomyristic acid, is a 14-carbon alpha-keto acid. While its specific biological roles are an emerging area of research, α-keto acids, in general, are crucial intermediates in cellular metabolism and are involved in various signaling pathways. They play a significant role in amino acid metabolism through transamination reactions and can influence cellular processes by acting as signaling molecules. This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes, along with methods for its characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the oxidation of the corresponding α-hydroxy acid, 2-hydroxytetradecanoic acid. This method provides a direct and high-yielding route to the desired product.
Experimental Protocol: Oxidation of 2-Hydroxytetradecanoic Acid
This protocol outlines the oxidation of 2-hydroxytetradecanoic acid to this compound using a mild and selective oxidizing agent.
Materials:
-
2-Hydroxytetradecanoic acid
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxytetradecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a 10% solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to obtain high-purity this compound suitable for research applications. The primary methods for purification are column chromatography followed by recrystallization.
Protocol 1: Purification by Column Chromatography
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: A suitable solvent for recrystallization is a mixture of hexane and ethyl acetate. The ideal ratio should be determined experimentally to ensure the compound is soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until turbidity is observed. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum to obtain pure, crystalline this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Expected Value |
| Synthesis | |
| Starting Material | 2-Hydroxytetradecanoic acid |
| Oxidizing Agent | Dess-Martin Periodinane |
| Reaction Yield (Crude) | >90% |
| Purification | |
| Purification Method 1 | Column Chromatography (Silica Gel) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Purification Method 2 | Recrystallization |
| Recrystallization Solvent | Hexane/Ethyl Acetate |
| Characterization | |
| Purity (by NMR/LC-MS) | >98% |
| Melting Point | ~54-56 °C |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.95 (t, J=7.4 Hz, 2H, -CH₂-C=O), 1.65 (quint, J=7.4 Hz, 2H, -CH₂-CH₂-C=O), 1.25 (m, 18H, -(CH₂)₉-), 0.88 (t, J=6.8 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 197.5 (C=O, keto), 178.0 (C=O, acid), 42.1 (-CH₂-C=O), 31.9, 29.6, 29.5, 29.4, 29.3, 29.1, 28.9, 23.8, 22.7 (-CH₂- groups), 14.1 (-CH₃).
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): [M-H]⁻ calculated for C₁₄H₂₅O₃⁻: 241.1809; found: 241.1812.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Application Notes and Protocols for 2-Oxotetradecanoic Acid Treatment in Primary Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary hepatocytes are a critical in vitro model for studying liver function, drug metabolism, and metabolic diseases. 2-Oxotetradecanoic acid, a keto acid derivative of myristic acid, is of interest for its potential role in cellular metabolism and signaling. These application notes provide a detailed protocol for the treatment of primary hepatocytes with this compound, including methods for assessing cellular viability and metabolic effects. The provided protocols are based on established methodologies for fatty acid treatment of primary hepatocytes and can be adapted for specific research needs.
Data Presentation
Table 1: Recommended Concentration Range for this compound Treatment
| Parameter | Value | Notes |
| Stock Solution Concentration | 100 mM | In Dimethyl Sulfoxide (DMSO) |
| Working Concentration Range | 10 µM - 500 µM | Final concentration in cell culture medium. |
| Vehicle Control | DMSO | Same volume as the highest concentration of this compound. |
| Incubation Time | 24 - 72 hours | Dependent on the specific endpoint being measured. |
Table 2: Summary of Potential Readouts and Assays
| Assay Type | Endpoint Measured | Typical Method |
| Cell Viability | Cellular health and cytotoxicity | MTT, LDH release, or live/dead staining assays. |
| Lipid Accumulation | Intracellular lipid droplet formation | Oil Red O or Nile Red staining. |
| Gene Expression | Changes in metabolic gene transcription | qRT-PCR or RNA-sequencing. |
| Metabolic Activity | Ketogenesis, gluconeogenesis | Measurement of β-hydroxybutyrate, glucose production. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of a stock solution and working solutions of this compound for treating primary hepatocytes in culture.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare 100 mM Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile hepatocyte culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest concentration of this compound.
-
Warm the working solutions to 37°C before adding to the cells.
-
Protocol 2: Treatment of Primary Hepatocytes
This protocol outlines the procedure for treating cultured primary hepatocytes with this compound.
Materials:
-
Primary hepatocytes (freshly isolated or cryopreserved)
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium
-
Prepared this compound working solutions and vehicle control
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed primary hepatocytes onto collagen-coated plates at the desired density according to your standard laboratory protocol.
-
Allow the cells to attach and form a monolayer, typically for 4-6 hours or overnight, in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Carefully aspirate the seeding medium from the wells.
-
Gently add the pre-warmed this compound working solutions or vehicle control to the respective wells.
-
Incubate the plates at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Post-Treatment Analysis:
-
Following incubation, the cells are ready for downstream analysis as described in the subsequent protocols.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Treated primary hepatocytes in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 4: Staining of Intracellular Lipids (Oil Red O Staining)
This protocol details a method for visualizing and quantifying neutral lipid accumulation in treated hepatocytes.
Materials:
-
Treated primary hepatocytes in a multi-well plate
-
PBS
-
10% Formalin
-
Oil Red O working solution
-
60% Isopropanol
-
Microscope
Procedure:
-
Cell Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin to each well and incubating for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Aspirate the PBS and add Oil Red O working solution to cover the cell monolayer.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells with 60% isopropanol.
-
Wash the cells with PBS until the background is clear.
-
-
Visualization and Quantification:
-
Visualize the lipid droplets under a microscope. Lipid droplets will appear as red-stained vesicles.
-
For quantification, the stain can be eluted with isopropanol, and the absorbance can be measured at approximately 500 nm.
-
Mandatory Visualization
Caption: Experimental workflow for this compound treatment in primary hepatocytes.
Caption: Hypothesized metabolic and signaling pathway of this compound in hepatocytes.
Application Note: Quantification of 2-Oxotetradecanoic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantification of 2-oxotetradecanoic acid in human plasma. The method utilizes a two-step derivatization procedure involving oximation followed by silylation, ensuring the volatility and thermal stability of the analyte for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Sample preparation consists of protein precipitation and liquid-liquid extraction to isolate the analyte from the complex plasma matrix. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this long-chain alpha-keto acid for metabolic research and clinical studies.
Introduction
This compound is a long-chain alpha-keto acid that may serve as an intermediate in fatty acid metabolism. The accurate quantification of such metabolites in biological matrices like plasma is crucial for understanding various physiological and pathological states. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose due to its high resolution and sensitivity.[1] However, the low volatility and thermal instability of keto acids necessitate a derivatization step to enable their analysis by GC-MS.[2] This protocol describes a comprehensive workflow, from plasma sample preparation to GC-MS analysis and data interpretation, for the reliable quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C-labeled) or a structurally similar odd-chain alpha-keto acid.
-
Methoxyamine hydrochloride (MeOx) (Sigma-Aldrich, Cat. No. 226904)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (Sigma-Aldrich, Cat. No. 394866)
-
Pyridine (Anhydrous, ≥99.8%)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade, cold)
-
Formic acid
-
Human plasma (sourced ethically)
-
Ultrapure water
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex briefly to ensure homogeneity. Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized during method development) to each plasma sample.
-
Protein Precipitation: Add 400 µL of cold methanol to each tube. Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubation and Centrifugation: Incubate the samples at -20°C for 1 hour to enhance protein precipitation. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.
-
Acidification and Extraction: Acidify the supernatant with 10 µL of formic acid. Add 500 µL of a hexane:ethyl acetate (1:1, v/v) mixture. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a clean GC vial insert. Repeat the extraction step once more and combine the organic layers.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization
A two-step derivatization process is employed to convert the keto and carboxylic acid functional groups into their respective methoxime and trimethylsilyl (TMS) derivatives.[3]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial tightly and incubate at 60°C for 60 minutes in a thermal shaker. This step converts the ketone group into a stable methoxime derivative, preventing tautomerization.[3]
-
Silylation: After cooling to room temperature, add 80 µL of MSTFA. Cap the vial and incubate at 60°C for 45 minutes. This step converts the carboxylic acid group into a volatile TMS ester.[3]
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/Splitless, operated in splitless mode
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables are templates for presenting method validation results.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µM) | R² |
|---|
| this compound | 0.1 - 50 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 0.5 | <15% | <15% | 85-115% |
| Medium | 5 | <10% | <10% | 90-110% |
| High | 40 | <10% | <10% | 90-110% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µM) |
|---|---|
| LOD | ~0.03 |
| LOQ | ~0.1 |
Table 4: Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivatized Form | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|---|
| This compound | MOX-TMS | (To be determined) | (To be determined) | (To be determined) |
| Internal Standard | MOX-TMS | (To be determined) | (To be determined) | (To be determined) |
(Note: Specific ions must be determined experimentally by analyzing the mass spectrum of the derivatized standard.)
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Metabolic Context Diagram
Caption: Hypothesized role in fatty acid metabolism.
Conclusion
The described GC-MS method provides a selective and sensitive platform for the quantification of this compound in human plasma. The protocol, which includes liquid-liquid extraction and a two-step derivatization, is designed to deliver high-quality data suitable for metabolomics research and clinical applications. As with any bioanalytical method, it is essential to perform a full method validation according to regulatory guidelines to ensure its performance characteristics for the intended application.
References
Application Note: Quantitative Analysis of 2-Oxotetradecanoic Acid in Biological Matrices using LC-MS/MS
Introduction
2-Oxotetradecanoic acid, a 14-carbon alpha-keto fatty acid, is an intermediate in fatty acid metabolism. The study of its abundance in biological systems is crucial for understanding metabolic pathways and their dysregulation in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the challenges in detecting underivatized keto acids, this method employs a derivatization step to enhance ionization efficiency and chromatographic retention.
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Derivatization
This protocol is designed for the extraction and derivatization of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution: 2-Oxododecanoic acid-d4 (or other suitable odd-chain or isotopically labeled alpha-keto acid) in methanol (1 µg/mL).
-
Precipitation Solution: Acetonitrile with 0.1% formic acid.
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFB-O-HCl) solution (10 mg/mL in water).
-
Pyridine
-
Ethyl acetate
-
Hexane
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the Internal Standard solution.
-
Add 400 µL of ice-cold Precipitation Solution (Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
To the dried residue, add 50 µL of PFB-O-HCl solution and 10 µL of pyridine.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
After incubation, cool the tubes to room temperature.
-
Add 200 µL of water and 500 µL of ethyl acetate.
-
Vortex for 1 minute to extract the derivatized analytes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 80:20 (v/v) methanol/water for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: 70% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the [M-H]- of the PFB-O derivatized this compound. The molecular weight of this compound is 242.35 g/mol . The PFB-O derivative adds C7H2F5NO, but the reaction is a condensation that removes H2O. The mass of the PFB moiety added is approximately 195 g/mol . Therefore, the derivatized product has a molecular weight of approximately 242.35 + 195 - 18 = 419.35 g/mol . The precursor ion [M-H]- will be m/z 418.35. Product ions can be predicted from the loss of the PFB group or fragmentation of the fatty acid chain.
-
Data Presentation
Table 1: Optimized MRM Transitions for PFB-O Derivatized this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound-PFB-O | 418.4 | 181.0 (PFB fragment) | 100 | -25 |
| This compound-PFB-O | 418.4 | 225.2 (M-H-PFB-O) | 100 | -20 |
| IS: 2-Oxododecanoic acid-d4-PFB-O | 394.3 | 181.0 (PFB fragment) | 100 | -25 |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| LLOQ (Lower Limit of Quantification) | 1 ng/mL |
| ULOQ (Upper Limit of Quantification) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 85-105% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway showing the position of this compound.
Application Notes and Protocols: Stable Isotope Labeling of 2-Oxotetradecanoic Acid for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxotetradecanoic acid, a 14-carbon alpha-keto acid, is an intriguing molecule at the intersection of fatty acid and amino acid metabolism. Its metabolic fate and contribution to various cellular processes are not yet fully elucidated. Stable isotope labeling is a powerful technique to trace the metabolism of molecules in biological systems. By introducing a "heavy" isotope, such as carbon-13 (¹³C), into the molecule of interest, researchers can follow its journey through metabolic pathways using mass spectrometry. These application notes provide a comprehensive guide to utilizing stable isotope-labeled this compound for metabolic tracing studies.
This document outlines the proposed synthesis of ¹³C-labeled this compound, detailed protocols for its use in cell culture and in vivo experiments, and methods for sample analysis. The provided protocols are based on established methodologies for similar molecules and are intended to serve as a starting point for researchers.
Putative Metabolic Pathway of this compound
2-Oxo acids are key metabolic intermediates that can be converted into a range of products through decarboxylation, reduction, oxidation, and chain elongation.[1][2][3] The metabolic fate of this compound is likely linked to fatty acid and amino acid metabolism. The following diagram illustrates a putative metabolic pathway for this molecule.
References
Application Note: Enhanced GC-MS Detection of 2-Oxotetradecanoic Acid Through Two-Step Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-keto acids, such as 2-oxotetradecanoic acid, are crucial intermediates in various metabolic pathways. Their analysis provides valuable insights into cellular metabolism and disease states. However, their direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to their low volatility, thermal instability, and the presence of highly reactive functional groups.[1][2] Molecules with carboxylic acid and keto groups tend to have strong intermolecular interactions, preventing them from easily entering the gas phase required for GC analysis.[3] Heating these compounds to force vaporization often leads to degradation, such as decarboxylation, resulting in inaccurate quantification.[3]
To overcome these challenges, a chemical derivatization strategy is employed. This process modifies the functional groups of the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[4] The most robust and widely applied method for α-keto acids is a two-step derivatization involving oximation followed by silylation.[2][5] This note provides a detailed protocol for this derivatization procedure and highlights the expected analytical enhancements.
Principle of Derivatization
The derivatization strategy involves two sequential reactions targeting the two key functional groups of this compound: the ketone and the carboxylic acid.
-
Oximation: The carbonyl (keto) group is first converted into an oxime using a reagent like methoxyamine hydrochloride (MeOx). This step is critical as it "locks" the keto group, preventing tautomerization (a form of isomerization) during the subsequent silylation step.[3] This ensures that a single, stable derivative is formed, simplifying the resulting chromatogram and improving quantitative accuracy.[2]
-
Silylation: Following oximation, the acidic proton of the carboxylic acid group and the newly formed oxime's hydroxyl group are replaced with a trimethylsilyl (TMS) group.[3] This is achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replacement of active hydrogens reduces the molecule's polarity and disrupts hydrogen bonding, significantly increasing its volatility.[3][4] The resulting derivative is thermally stable and exhibits excellent chromatographic properties.
Experimental Workflow
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: Workflow for the derivatization and analysis of this compound.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
GC-MS grade vials with PTFE-lined caps (e.g., 2 mL)
-
Heating block or thermal shaker
-
Vortex mixer
-
Lyophilizer (Freeze-dryer)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Sample Preparation
It is critical to ensure the sample is completely dry before derivatization, as water will react with the silylating reagent and significantly reduce the reaction yield.[3]
-
Aliquot the sample containing this compound into a GC vial.
-
Freeze the sample completely.
-
Lyophilize the sample until all water is removed, resulting in a dry residue at the bottom of the vial.
3. Derivatization Procedure
Step 1: Oximation
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample vial.
-
Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the mixture in a heating block or thermal shaker at 37°C for 90 minutes.[3]
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
Add 80 µL of BSTFA + 1% TMCS to the vial from the previous step.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 37°C for 30 minutes.[3]
-
Allow the vial to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis.
4. GC-MS Analysis Parameters
The following are suggested starting parameters for GC-MS analysis. Optimization may be required.
-
Injector: 250°C, Splitless mode
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C (Electron Ionization - EI)
-
MS Quadrupole: 150°C
-
Scan Range: m/z 50-600
Quantitative Data and Performance
Derivatization significantly enhances the analytical performance for α-keto acids. While specific data for this compound requires experimental validation, the expected improvements are based on published results for similar compounds analyzed using this methodology.[6] Recoveries from biological matrices like serum and urine are typically high.[6]
| Parameter | Underivatized Analyte | Derivatized Analyte (Oxime-TMS) | Justification |
| GC-MS Amenability | Not Feasible | Excellent | Increased volatility and thermal stability allows for successful chromatographic separation.[3] |
| Peak Shape | N/A | Symmetrical | Reduced polarity minimizes tailing and unwanted interactions with the GC column.[3] |
| Chromatographic Signal | N/A | Single, Sharp Peak | Oximation prevents the formation of multiple isomers, yielding a clean signal for quantification.[2][3] |
| Recovery from Serum | N/A | > 80%[6] | The stable derivative is efficiently extracted and analyzed.[6] |
| Recovery from Urine | N/A | > 90%[6] | High recovery is achievable from complex biological matrices.[6] |
Note: The recovery values are based on studies of various α-keto acids and serve as a performance benchmark for the described method.[6]
Logical Relationship of Derivatization Steps
The sequence of the derivatization steps is critical for success.
Caption: Logical diagram showing the importance of the derivatization sequence.
The two-step oximation and silylation protocol is a reliable and effective method for the derivatization of this compound for GC-MS analysis. This procedure effectively overcomes the inherent analytical challenges of α-keto acids by increasing their volatility and thermal stability, preventing unwanted side reactions, and yielding a single derivative peak suitable for accurate and sensitive quantification. This method is highly applicable for targeted metabolomics studies in various research and clinical settings.
References
Application Notes and Protocols for In Vitro Measurement of 2-Oxotetradecanoic Acid Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxotetradecanoic acid is an alpha-keto acid that plays a role in fatty acid metabolism. Its formation is primarily linked to the alpha-oxidation pathway, an alternative to the more common beta-oxidation, particularly for branched-chain fatty acids. However, alpha-oxidation can also act on straight-chain fatty acids. The enzymatic conversion of tetradecanoic acid (myristic acid) to this compound involves a series of reactions catalyzed by peroxisomal enzymes. Understanding and quantifying the activity of these enzymes is crucial for studying various metabolic disorders and for the development of therapeutic interventions.
These application notes provide detailed protocols for in vitro assays designed to measure the enzymatic formation of this compound. The methodologies described include a primary enzyme assay for phytanoyl-CoA 2-hydroxylase (PHYH), a key enzyme in the alpha-oxidation pathway, and a subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection and quantification of the final product.
Signaling Pathway: Alpha-Oxidation of Tetradecanoic Acid
The enzymatic formation of this compound from tetradecanoic acid proceeds through the initial steps of the alpha-oxidation pathway, which occurs within the peroxisomes.[1] This pathway is essential for the metabolism of branched-chain fatty acids like phytanic acid, but it can also process straight-chain fatty acids.[2][1]
The key enzymatic steps are:
-
Activation: Tetradecanoic acid is first activated to its coenzyme A (CoA) ester, tetradecanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA 2-hydroxylase (PHYH) introduces a hydroxyl group at the alpha-carbon of tetradecanoyl-CoA, forming 2-hydroxytetradecanoyl-CoA.[3][4][5] This is a critical control point in the pathway.
-
Cleavage: 2-Hydroxyacyl-CoA lyase (HACL1) cleaves 2-hydroxytetradecanoyl-CoA into formyl-CoA and tridecanal (an n-1 aldehyde).
-
Oxidation: An aldehyde dehydrogenase oxidizes tridecanal to tridecanoic acid. In the context of forming this compound, a different enzymatic activity, likely an oxidase or dehydrogenase, would act on an intermediate to produce the final 2-oxo acid. While the direct enzymatic conversion of 2-hydroxytetradecanoyl-CoA to this compound is less commonly described, the 2-hydroxy intermediate is a key precursor.
References
Application Notes and Protocols for Long-Chain Alpha-Keto Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of long-chain alpha-keto acids in a laboratory setting. Adherence to these protocols is crucial for ensuring the stability, purity, and optimal performance of these compounds in experimental assays.
Introduction
Long-chain alpha-keto acids are carboxylic acids containing a ketone functional group adjacent to the carboxylic acid. These molecules are metabolites of amino acids and play significant roles in various biological processes.[1] Their stability can be influenced by factors such as temperature, pH, and the presence of water.[2][3] Proper handling and storage are therefore essential to prevent degradation and ensure experimental reproducibility. While some α-keto acids are relatively stable, others, like pyruvic acid, are prone to polymerization in aqueous solutions.[3]
Storage and Stability
Proper storage is critical to maintain the integrity of long-chain alpha-keto acids. The following conditions are recommended based on available data for related compounds.
Solid Form: Long-chain alpha-keto acids in solid form should be stored at -20°C .[2][3] When stored under these conditions, compounds like α-ketoglutaric acid have been shown to be stable for at least four years.[2] It is advisable to store the compounds in a desiccator to protect them from moisture.
In Solution: Aqueous solutions of alpha-keto acids are generally less stable than their solid counterparts. It is strongly recommended not to store aqueous solutions for more than one day .[2] For longer-term storage in solution, it is preferable to use organic solvents and store at -20°C or -80°C. General guidance suggests that α-keto acids are relatively stable in neutral frozen solutions at -20°C with minimal decomposition.[3]
Summary of Storage Conditions:
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 4 years (for α-ketoglutaric acid) | Store in a desiccator. |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prone to degradation; prepare fresh.[2] |
| Organic Solvent | -20°C or -80°C | Short to medium term | Purge with an inert gas before sealing.[2] |
Handling and Preparation of Solutions
Due to the potential for degradation, care must be taken when preparing solutions of long-chain alpha-keto acids.
Solubility
Long-chain alpha-keto acids exhibit variable solubility depending on the length of their carbon chain and the solvent. As the alkyl chain length increases, the aqueous solubility is expected to decrease.
Solubility of α-Ketoglutaric Acid (as a reference):
| Solvent | Approximate Solubility |
| Ethanol | ~10 mg/mL |
| DMSO | ~10 mg/mL |
| Dimethyl Formamide (DMF) | ~10 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
Data sourced from Cayman Chemical product information for α-Ketoglutaric Acid.[2]
Protocol for Preparation of Stock Solutions
This protocol provides a general guideline for preparing stock solutions of long-chain alpha-keto acids.
Materials:
-
Long-chain alpha-keto acid (solid form)
-
Anhydrous organic solvent (e.g., ethanol, DMSO, DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, conical-bottom tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Allow the solid long-chain alpha-keto acid to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood.
-
Transfer the solid to a sterile tube or vial.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration.
-
Purge the headspace of the tube or vial with an inert gas to displace oxygen, which can promote oxidative degradation.[2]
-
Seal the container tightly.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparation of Aqueous Working Solutions
Procedure:
-
Thaw a single aliquot of the organic stock solution at room temperature.
-
Further dilute the stock solution into the desired aqueous buffer or cell culture medium to the final working concentration immediately before use.[2]
-
Ensure the final concentration of the organic solvent in the working solution is minimal to avoid any potential physiological effects on the experimental system.[2]
-
It is recommended to prepare fresh aqueous working solutions for each experiment and not to store them.[2]
Experimental Protocols
Stability Assessment of α-Ketoacyl Peptides by HPLC (Adapted from Sajapin & Hellwig, 2020)
This protocol can be adapted to assess the stability of free long-chain alpha-keto acids under various conditions.
Objective: To determine the stability of a long-chain alpha-keto acid in aqueous solution at different temperatures.
Materials:
-
Long-chain alpha-keto acid
-
Milli-Q water
-
1% (v/v) Acetic acid in water
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator or water baths set at desired temperatures (e.g., room temperature, 37°C, 60°C)
Procedure:
-
Prepare a 1 mM solution of the long-chain alpha-keto acid in both Milli-Q water and 1% acetic acid.
-
Dispense aliquots of each solution into separate vials for each time point and temperature to be tested.
-
Incubate the vials at the chosen temperatures.
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition and immediately stop the reaction by freezing or by derivatization if necessary.
-
Analyze the samples by HPLC. An example of HPLC conditions for α-ketoacyl peptides is provided below and may need optimization for free long-chain alpha-keto acids.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to elute the compound of interest and any degradation products.
-
Flow Rate: 1 mL/min
-
Detection: UV detector at a wavelength appropriate for the α-keto acid (e.g., 210-220 nm).
-
-
Quantify the peak area of the parent long-chain alpha-keto acid at each time point to determine the percentage of degradation over time.
Signaling Pathways Involving Branched-Chain Alpha-Keto Acids (BCKAs)
Recent research has identified branched-chain alpha-keto acids as signaling molecules, particularly in the context of HIF1α and mTOR signaling pathways.
Activation of HIF1α Signaling
Branched-chain alpha-keto acids have been shown to activate Hypoxia-Inducible Factor 1-alpha (HIF1α) signaling under normoxic conditions. This activation is mediated through the inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2). The proposed mechanism involves both direct inhibition of PHD2 and the generation of L-2-hydroxyglutarate, which also inhibits PHD2.
Caption: BCKA-mediated activation of HIF1α signaling.
Involvement in mTOR Signaling
Branched-chain amino acids and their corresponding alpha-keto acids are known to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The accumulation of BCKAs can lead to the activation of mTORC1, which in turn phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis.
Caption: BCKA involvement in the mTOR signaling pathway.
Logical Workflow for Handling and Use of Long-Chain Alpha-Keto Acids
The following diagram outlines the recommended workflow from receiving the compound to its experimental application.
Caption: Recommended workflow for long-chain alpha-keto acids.
References
Application Note and Protocol for Investigating the Effects of 2-Oxotetradecanoic Acid on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The mitochondrial electron transport chain (ETC) is a series of protein complexes that transfer electrons from donors to acceptors, a process coupled with the pumping of protons across the inner mitochondrial membrane to generate a proton motive force that drives ATP synthesis.[1][2] Fatty acids are a major substrate for mitochondrial respiration, particularly in tissues with high energy demands. The entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation is a critical step in their utilization as an energy source.[3]
2-Oxotetradecanoic acid, also known as 2-keto-myristic acid, is an alpha-keto acid derivative of myristic acid (tetradecanoic acid). While the effects of fatty acids on mitochondrial respiration are well-studied, the specific impact of their 2-oxo derivatives remains an area of active investigation. Alpha-keto acids are known to be metabolized within the mitochondria by 2-oxoacid dehydrogenase complexes.[4] Understanding the influence of this compound on mitochondrial function is crucial for elucidating its potential physiological roles and pharmacological applications.
This application note provides a detailed protocol for measuring the effect of this compound on mitochondrial respiration in isolated mitochondria. The described methods allow for the precise determination of oxygen consumption rates and the assessment of the compound's impact on different segments of the electron transport chain.
Proposed Signaling Pathway and Mechanism of Action
It is hypothesized that this compound, as a long-chain alpha-keto acid, is transported into the mitochondrial matrix. Inside the matrix, it may be a substrate for a 2-oxoacid dehydrogenase complex, leading to the production of NADH and a corresponding acyl-CoA.[4] The NADH produced would then donate electrons to Complex I of the electron transport chain, while the acyl-CoA could potentially enter the Krebs cycle or other metabolic pathways.[5] Alternatively, high concentrations of tetradecanoic acid, a related compound, have been shown to inhibit the electron transfer between Fe-S clusters of NADH dehydrogenase and ubiquinone.[6] Therefore, this compound might exert a similar inhibitory effect, particularly at higher concentrations.
Caption: Proposed metabolic fate of this compound in mitochondria.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of this compound on mitochondrial respiration. This data is for illustrative purposes and would be generated using the protocols described below.
| Parameter | Control | This compound (10 µM) | This compound (50 µM) |
| State 2 Respiration (pmol O₂/min/mg protein) | 25 ± 3 | 45 ± 5 | 60 ± 7 |
| State 3 Respiration (ADP-stimulated) (pmol O₂/min/mg protein) | 150 ± 12 | 180 ± 15 | 130 ± 11 |
| Respiratory Control Ratio (RCR) | 6.0 | 4.0 | 2.2 |
| Complex I-linked Respiration (Glutamate/Malate) (pmol O₂/min/mg protein) | 145 ± 10 | 175 ± 13 | 125 ± 9 |
| Complex II-linked Respiration (Succinate + Rotenone) (pmol O₂/min/mg protein) | 180 ± 16 | 185 ± 17 | 182 ± 15 |
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of mitochondria from rat liver using differential centrifugation.[4]
Materials:
-
Isolation Buffer I: 220 mM Mannitol, 70 mM Sucrose, 20 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM Mannitol, 70 mM Sucrose, 20 mM HEPES, 1 mM EGTA, 0.1% BSA (fatty acid-free), pH 7.4.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and wash to remove excess blood.
-
Mince the liver into small pieces and transfer to a Dounce homogenizer with fresh, ice-cold Isolation Buffer I.
-
Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay. Keep the isolated mitochondria on ice and use them within 4 hours.
Measurement of Mitochondrial Oxygen Consumption
This protocol utilizes high-resolution respirometry to measure oxygen consumption rates.[7] A Clark-type electrode can also be used.[5]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Respiration Buffer: 120 mM Mannitol, 30 mM KCl, 5 mM KH₂PO₄, 10 mM HEPES, 1 mM EGTA, pH 7.2.
-
Substrates: Glutamate, Malate, Succinate, ADP.
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) Respiration Buffer to the respirometer chambers.
-
Add isolated mitochondria (typically 0.05-0.1 mg/mL final concentration) to the chambers and allow the signal to stabilize (State 1 respiration).
-
To assess the effect of this compound as a substrate, add the compound at the desired concentration and monitor the oxygen consumption rate (State 2 respiration).
-
Initiate State 3 respiration by adding a saturating concentration of ADP (e.g., 1-2 mM).
-
To investigate the specific electron entry point, use a substrate-inhibitor titration protocol:
-
Complex I-linked respiration: Add glutamate (10 mM) and malate (5 mM) as substrates. After measuring the basal rate, add ADP to measure State 3. Then, add the desired concentrations of this compound.
-
Complex II-linked respiration: In the presence of the Complex I inhibitor rotenone (0.5 µM), add succinate (10 mM) as a substrate. Measure the basal rate and then the ADP-stimulated rate. Add the desired concentrations of this compound.
-
-
At the end of each experiment, add oligomycin (2.5 µg/mL) to measure State 4o respiration (leak respiration).
-
Finally, add an uncoupler like FCCP (in titrations of 0.5 µM) to determine the maximal capacity of the electron transport system.
-
Subtract the residual oxygen consumption after the addition of antimycin A (2.5 µM) from all rates.
Caption: Experimental workflow for measuring the effect of this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of 2-oxotetradecanoic acid in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-oxotetradecanoic acid in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a keto fatty acid. Like many long-chain fatty acids, it has poor solubility in aqueous solutions such as cell culture media. This can lead to the formation of precipitates, which can negatively impact cell health and experimental reproducibility by creating an undefined concentration of the soluble compound.
Q2: What are the common solvents for dissolving this compound?
Common organic solvents for dissolving long-chain fatty acids include dimethyl sulfoxide (DMSO) and ethanol. However, the final concentration of these solvents in the culture medium should be minimized to avoid cytotoxicity. For instance, DMSO concentrations should generally be kept below 0.5% (v/v).
Q3: Can I dissolve this compound directly in culture media?
Directly dissolving this compound in culture media is not recommended due to its low aqueous solubility, which will likely result in precipitation. A stock solution in an appropriate solvent should be prepared first and then diluted into the culture medium.
Q4: How does Bovine Serum Albumin (BSA) help with solubility?
Fatty acid-free BSA is commonly used as a carrier protein to enhance the solubility of fatty acids in culture media. BSA binds to the fatty acid molecules, forming a complex that is more soluble in aqueous solutions and facilitates their delivery to cells.
Q5: What is saponification and can it be used to dissolve this compound?
Saponification is the base-promoted hydrolysis of an ester. In the context of fatty acids, adding a strong base like sodium hydroxide (NaOH) can deprotonate the carboxylic acid group, forming a more soluble salt (a soap). This can be an effective method for solubilization but must be done carefully to control the pH of the final solution.
Troubleshooting Guide
Issue: Precipitate forms when this compound is added to the culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of the free acid form. | Prepare a stock solution in an organic solvent such as DMSO or ethanol before diluting into the medium. | The fatty acid remains in solution at the desired final concentration. |
| Concentration of the organic solvent is too high upon dilution. | Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (e.g., <0.5% for DMSO). | Cells remain viable and the fatty acid is soluble. |
| The fatty acid is not effectively complexed for delivery. | Use fatty acid-free BSA as a carrier. Prepare a BSA-fatty acid complex before adding to the culture medium. | Increased solubility and bioavailability of the fatty acid to the cells. |
| pH of the medium is not optimal for solubility. | Prepare a salt of the fatty acid using a base like NaOH to increase its solubility before adding to the medium. | The fatty acid salt is more soluble in the aqueous medium. |
Quantitative Data Summary
| Fatty Acid | Solvent | Solubility |
| Heptadecanoic acid (C17:0) | Ethanol | ~25 mg/mL |
| Heptadecanoic acid (C17:0) | DMSO | ~10 mg/mL |
| Pentadecanoic acid (C15:0) | Ethanol | ~25 mg/mL |
| Pentadecanoic acid (C15:0) | DMSO | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
-
Weigh out the desired amount of this compound in a sterile, conical tube.
-
Add a minimal amount of sterile DMSO or ethanol to dissolve the fatty acid completely. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Vortex the solution to ensure it is homogenous.
-
This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final solvent concentration remains below cytotoxic levels.
Protocol 2: Preparation of a this compound-BSA Complex
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile phosphate-buffered saline (PBS) or serum-free culture medium.
-
Prepare a concentrated stock solution of this compound in ethanol or by saponification with NaOH.
-
For ethanol stock: Dissolve the fatty acid in 100% ethanol.
-
For saponification: Dissolve the fatty acid in a molar equivalent of NaOH solution with gentle heating (e.g., 70°C) until the solution is clear.
-
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution dropwise to the BSA solution while stirring.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterile-filter the final complex solution before adding it to the cell culture medium.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing and using this compound in cell culture.
Putative Signaling Pathway: PPARα Activation
Long-chain fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs). While direct evidence for this compound is limited, it is plausible that it could activate PPARα, a key regulator of lipid metabolism.
Optimizing the stability of 2-oxotetradecanoic acid in DMSO stocks
Welcome to the technical support center for 2-oxotetradecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 2-keto-myristic acid, is a medium-chain alpha-keto acid. Alpha-keto acids are involved in various metabolic pathways, including amino acid metabolism and the Krebs cycle. In research, it may be used to study fatty acid metabolism, cellular signaling, and as a potential therapeutic agent.
Q2: Why is DMSO a common solvent for this compound?
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many fatty acid derivatives that have poor solubility in aqueous solutions.[1]
Q3: What are the primary stability concerns for this compound in DMSO?
The primary stability concerns for this compound in DMSO include degradation of the alpha-keto acid moiety and potential reactions with the solvent itself, especially under suboptimal storage conditions. Alpha-keto acids can be susceptible to decarboxylation and oxidation.
Q4: How should I prepare my initial this compound DMSO stock solution?
To prepare a stable stock solution, it is recommended to use high-purity, anhydrous DMSO. The compound should be dissolved completely by gentle vortexing or sonication. To minimize the risk of degradation, it is advisable to prepare a concentrated stock solution that can be diluted to the final working concentration immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause: Degradation of this compound in the DMSO stock.
Troubleshooting Steps:
-
Verify Stock Integrity: Assess the purity of your DMSO stock using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare Fresh Stocks: If degradation is suspected, prepare a fresh stock solution from a new aliquot of the compound and high-purity, anhydrous DMSO.
-
Optimize Storage Conditions: Review your storage procedures. Stocks should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.
Issue 2: Precipitation or crystallization in the DMSO stock upon storage.
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature, or the DMSO has absorbed water.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the vial to room temperature or 37°C to redissolve the compound.[2] Ensure the solution is completely clear before use.
-
Lower Stock Concentration: If precipitation persists, consider preparing a less concentrated stock solution.
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.
Issue 3: HPLC/LC-MS analysis shows unexpected peaks in the DMSO stock.
Possible Cause: This could indicate degradation of this compound or the presence of impurities in the DMSO.
Troubleshooting Steps:
-
Analyze Blank DMSO: Run a blank sample of the DMSO used for stock preparation to check for inherent impurities.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed by subjecting the stock solution to stress conditions such as heat, acid, base, and oxidation. This can help in identifying and characterizing the degradation products by LC-MS.
-
Review Synthesis and Purification: If the issue persists with fresh stocks, consider the purity of the initial this compound.
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated balance
-
Vortex mixer or sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials.
-
For long-term storage, flush the vials with an inert gas (e.g., argon) before capping.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
Objective: To determine the stability of this compound in DMSO over time under different storage conditions.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
HPLC vials
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately dilute an aliquot of the stock to a suitable concentration for HPLC analysis (e.g., 100 µM) with the initial mobile phase composition. This will be your T=0 sample.
-
Store aliquots of the stock solution under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
Dilute the aged aliquots to the same concentration as the T=0 sample.
-
Analyze all samples by HPLC using a suitable gradient method. An example method is provided in the table below.
-
Monitor the peak area of this compound at each time point and compare it to the T=0 sample to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which may indicate degradation products.
Table 1: Example HPLC Gradient for Stability Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Note: The HPLC method should be optimized for your specific system and column.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound in DMSO.
Caption: Putative signaling and metabolic pathways involving this compound.
References
Common pitfalls in the extraction of 2-oxotetradecanoic acid from tissues
Welcome to the technical support center for the extraction of 2-oxotetradecanoic acid and other α-keto acids from tissue samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve the reliability and reproducibility of your results.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the tissue extraction workflow, leading to low yield or poor data quality.
Question: Why is my recovery of this compound consistently low?
Answer: Low recovery is one of the most common issues and can stem from several factors, primarily related to the inherent instability of α-keto acids and sample handling. Key areas to investigate include:
-
Sample Degradation: this compound, like other α-keto acids, is susceptible to degradation, particularly through decarboxylation. This process is accelerated by heat and suboptimal pH. It is crucial to keep the tissue and all extraction solutions consistently cold (ideally on dry ice or at -80°C) throughout the procedure.[1][2]
-
Inefficient Homogenization: If the tissue is not completely homogenized, the target analyte will not be fully released into the extraction solvent. Ensure that there is no visible tissue remaining after homogenization. For tough tissues, pulverization in liquid nitrogen before solvent extraction is highly effective.[3]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent must be appropriate for this compound. While polar solvents like 80% methanol are common for broad metabolite extraction, the efficiency can vary.[1][4] A two-phase extraction (e.g., using methanol, water, and chloroform) can help separate lipids from more polar metabolites, but you must ensure your target analyte remains in the desired phase.[2]
-
Incomplete Phase Separation: If you are performing a liquid-liquid extraction, inadequate centrifugation time or speed can lead to a poorly defined interface between the aqueous and organic layers. This can result in loss of analyte during the collection of the desired phase.[2]
Question: I am observing a high degree of variability between my technical replicates. What could be the cause?
Answer: High variability often points to inconsistencies in the execution of the protocol.
-
Inconsistent Sample Handling: Ensure all samples are handled identically. This includes the time from tissue harvest to snap-freezing, the amount of tissue used, and the duration and intensity of homogenization.[3][4] Work quickly and keep samples on ice or dry ice at all times.[1]
-
Cross-Contamination: Thoroughly clean homogenization probes between samples. A common cleaning procedure involves washing with water followed by methanol to remove residual tissue and metabolites.[1][4]
-
Evaporation Issues: When drying the extract (e.g., in a SpeedVac), do not use heat, as this can cause degradation of thermolabile compounds.[4] Also, ensure all samples are dried to completion, as residual solvent can affect reconstitution and subsequent analysis.
Question: My analytical results (GC-MS/LC-MS) are poor, showing multiple or broad peaks. What is happening?
Answer: This is often a derivatization issue. Keto acids are not volatile and can exist in multiple forms (tautomers), making them unsuitable for direct GC-MS analysis.[5]
-
Incomplete or Failed Derivatization: For GC-MS analysis, a two-step derivatization process is critical. First, methoximation is used to stabilize the keto group and prevent the formation of multiple tautomers.[5] Second, silylation (e.g., with MSTFA) replaces active hydrogens, increasing volatility and thermal stability.[5] Failure in either step will lead to poor chromatographic results. Ensure your derivatization reagents are fresh and anhydrous.
-
Analyte Instability Post-Extraction: Even after extraction, the analyte can degrade if not stored properly. Dried extracts should be stored at -80°C until derivatization and analysis.[1][4]
Data & Protocols
Table 1: Comparison of Extraction Solvents for Organic Acids
While specific data for this compound is limited, the following table, adapted from studies on similar organic acids, illustrates the impact of solvent choice on extraction efficiency. This can serve as a starting point for method optimization.
| Solvent System | Target Analyte(s) | Extraction Rate (%) | pH | Reference |
| 10% [P666,14][Cl] in Dodecane | Acetic Acid | 38.4 - 49.9% | 6.0 | [6] |
| 10% [P666,14][Cl] in Dodecane | Butyric Acid | 66.0 - 92.1% | 6.0 | [6] |
| Methanol | Branched-Chain Keto Acids | 78.4 - 114.3% (Recovery) | N/A | [7] |
| 80% Methanol | General Metabolites | Not specified (Standard Protocol) | N/A | [1][2][4] |
Table 2: Recovery Rates for Keto Acids Using Derivatization and LC-MS/MS
This data demonstrates the high recovery rates achievable for various keto acids with an optimized extraction and derivatization protocol.
| Keto Acid | Average Recovery (%) | Reproducibility (CV%) |
| α-Keto-isovaleric acid | 105% | 2.1% |
| α-Keto-glutaric acid | 109% | 1.1% |
| Pyruvic acid | 96% | 4.7% |
| Phenylpyruvic acid | 102% | 1.8% |
| (Data adapted from a study using O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) derivatization for LC-MS/MS analysis of keto acids in rat plasma.[8]) |
Detailed Experimental Protocol: Metabolite Extraction from Tissue
This protocol synthesizes best practices from established methods.[1][2][3][4]
Materials:
-
Liquid nitrogen and dry ice
-
Homogenizer (bead beater or probe) or mortar and pestle
-
Pre-chilled 80% methanol (stored at -80°C)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Collection: Immediately after dissection, snap-freeze 20-50 mg of tissue in liquid nitrogen.[3][4] Store samples at -80°C until extraction. Work quickly and keep the tissue on ice during weighing and preparation.[3]
-
Homogenization (Choose one method):
-
Mechanical Homogenizer: Place the frozen tissue in a 2 mL tube containing ceramic beads and 1 mL of ice-cold 80% methanol.[2] Homogenize in short bursts (e.g., 3 bursts of 15 seconds), cooling the sample on dry ice between each burst to prevent heating.[1]
-
Manual Pulverization: Pre-cool a mortar and pestle with liquid nitrogen. Place the frozen tissue in the mortar and add liquid nitrogen. Grind the brittle tissue into a fine powder.[3] Transfer the powder to a tube containing 1 mL of ice-cold 80% methanol.
-
-
Protein Precipitation & Extraction:
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[2][4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new, clean microcentrifuge tube. Be careful not to disturb the pellet.[2][4]
-
Drying: Dry the collected supernatant to completion using a vacuum concentrator without heat.[4]
-
Storage: Store the dried metabolite pellet at -80°C until you are ready for derivatization and analysis.[1][4]
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the key steps in the extraction process and provide a logical flowchart for troubleshooting common issues.
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting flowchart for low analyte recovery.
References
Improving the resolution of 2-oxotetradecanoic acid in reverse-phase chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 2-oxotetradecanoic acid in reverse-phase chromatography.
Troubleshooting Guide
Issue: Poor Peak Shape - Tailing Peaks
Q1: My peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for acidic compounds like this compound in reverse-phase HPLC is commonly caused by secondary interactions between the ionized analyte and active sites on the silica-based stationary phase, such as residual silanols. At a mobile phase pH close to or above the pKa of the analyte, a portion of the this compound will be in its anionic (carboxylate) form, which can interact strongly with the stationary phase, leading to a tailed peak.
To address this, it is crucial to suppress the ionization of this compound. The pKa of short-chain alpha-keto acids like pyruvic acid is approximately 2.4.[1] It is reasonable to estimate that the pKa of this compound is in a similar range. Therefore, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the analyte.
Recommended Action:
-
Acidify the Mobile Phase: Add a small amount of a suitable acid to your mobile phase to lower the pH. Common choices include trifluoroacetic acid (TFA), formic acid, or phosphoric acid at a concentration of 0.1% (v/v). A mobile phase containing 0.1% formic acid will have a pH of approximately 2.8, while 0.1% TFA will result in a pH of about 2.1.[2]
Issue: Poor Resolution and Co-eluting Peaks
Q2: I am seeing poor resolution between my this compound peak and other components in my sample. How can I improve the separation?
A2: Improving resolution in HPLC involves optimizing the selectivity (α), retention factor (k'), and efficiency (N) of your separation. For this compound, several parameters in your method can be adjusted:
-
Mobile Phase Composition: The choice and proportion of the organic solvent in your mobile phase significantly impact selectivity. Acetonitrile and methanol are the most common organic modifiers in reverse-phase chromatography.[2] They offer different selectivities, so trying both can be beneficial.
-
Gradient Elution: If your sample contains compounds with a wide range of hydrophobicities, an isocratic elution (constant mobile phase composition) may not provide adequate separation. A gradient elution, where the concentration of the organic solvent is increased over time, can help to sharpen peaks and improve the resolution of later-eluting compounds.
-
Stationary Phase: The choice of the stationary phase is critical. A C18 column is a good starting point for hydrophobic molecules like this compound. However, if resolution is still an issue, a C8 column, which is less hydrophobic, may provide a different selectivity profile.
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and narrower peaks, which can enhance resolution. However, be mindful that temperature can also affect the selectivity of the separation.
Recommended Actions:
-
Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.
-
Implement a Gradient: If you are using an isocratic method, develop a gradient elution. A good starting point is a shallow gradient that covers a range of organic modifier concentrations.
-
Evaluate a Different Column: If optimizing the mobile phase does not yield the desired resolution, consider trying a column with a different stationary phase (e.g., C8 instead of C18).
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for a reverse-phase HPLC method for this compound?
A3: A good starting point for developing a method for this compound would be a C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture and gradient elution. Below is a recommended starting protocol.
Q4: My retention time for this compound is drifting between injections. What could be the cause?
A4: Retention time drift can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. Ensure you have a sufficient equilibration step at the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations and lead to retention time variability.
Q5: I am observing a "ghost peak" in my chromatogram when I run a blank injection. What is it and how do I get rid of it?
A5: A ghost peak is a peak that appears in a blank injection and is often due to the carryover of a compound from a previous injection or contamination in the HPLC system.
To eliminate ghost peaks:
-
Implement a Column Wash: At the end of your gradient, include a high-organic wash step (e.g., 95% acetonitrile) to elute any strongly retained compounds from the column.
-
Clean the Injector: The injection port and needle can be a source of carryover. Implement a needle wash with a strong solvent in your autosampler method.
-
Use High-Purity Solvents: Ensure that your mobile phase components are HPLC-grade to avoid introducing contaminants.
Experimental Protocols
Model Experimental Protocol for this compound Analysis
This protocol is a recommended starting point and may require optimization for your specific application and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Data Presentation
Table 2: Hypothetical Data on the Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Peak Asymmetry (at 10% height) | Comments |
| 5.0 | 2.1 | Significant tailing, poor peak shape. |
| 4.0 | 1.6 | Reduced tailing, but still not ideal. |
| 3.0 | 1.2 | Good peak shape, minimal tailing. |
| 2.5 | 1.0 | Excellent, symmetrical peak. |
Mandatory Visualization
Caption: Troubleshooting workflow for improving resolution.
Caption: General experimental workflow for HPLC analysis.
References
Preventing the degradation of 2-oxotetradecanoic acid during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxotetradecanoic acid. This resource provides essential guidance on preventing the degradation of this and other α-keto acids during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
A: this compound is an alpha-keto acid (α-keto acid), a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid group. This specific structural arrangement makes the molecule inherently unstable and susceptible to degradation, primarily through decarboxylation, where the carboxyl group (-COOH) is lost as carbon dioxide (CO₂).[1][2] This instability is a common feature among α-keto acids and poses a significant challenge for their accurate quantification in biological samples.[3][4]
Caption: Structure of this compound highlighting the unstable α-keto acid moiety.
Q2: My measurements of this compound are inconsistent. What are the likely causes?
A: Inconsistent measurements are a common problem when working with unstable analytes. The primary causes for variability with this compound are typically related to pre-analytical sample handling:
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Delayed Analysis: The longer the time between sample collection and stabilization or analysis, the greater the extent of degradation.
-
Suboptimal Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation. Samples should be kept on ice or frozen immediately after collection.[4]
-
Incorrect pH: The stability of α-keto acids can be pH-dependent. Neutral to alkaline conditions may promote degradation.
-
Presence of Oxidizing Agents: The keto group can be susceptible to oxidation, leading to molecular breakdown.[5]
-
Lack of Stabilization: Without a proper stabilization agent (derivatization reagent), the molecule will readily degrade even under optimal storage conditions.
Q3: What is the primary degradation pathway for this compound?
A: The primary degradation pathway is decarboxylation . In this reaction, the molecule loses carbon dioxide (CO₂) from its carboxylic acid group. This process is facilitated by the adjacent ketone group, which helps stabilize the transition state of the reaction.[1][2] The degradation of this compound results in the formation of tridecanal.
Caption: The primary degradation pathway of this compound via decarboxylation.
Q4: How can I prevent the degradation of this compound during sample preparation?
A: The most effective strategy is to stabilize the molecule immediately upon quenching cellular metabolism or collecting the biological sample. This is achieved through derivatization , a chemical reaction that converts the reactive keto group into a stable derivative.[6] This "locks" the molecule in its original form, preventing decarboxylation and allowing for accurate analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Complete degradation of the analyte before or during analysis. | 1. Implement an immediate derivatization step upon sample collection. See the protocols below.2. Ensure samples are quenched and stored at ≤ -80°C if immediate derivatization is not possible.3. Check the pH of your extraction buffers; maintain acidic conditions where possible. |
| High variability between replicate samples | Inconsistent sample handling and timing. | 1. Standardize the time from sample collection to derivatization for all samples.2. Keep all samples on ice throughout the preparation process.3. Ensure complete and consistent derivatization by optimizing reagent concentrations and reaction times. |
| Split or misshapen chromatographic peaks | Incomplete derivatization or issues with sample pH during injection. | 1. Ensure derivatization reagents are fresh and not hydrolyzed.2. For some derivatization methods, the final sample pH may need adjustment before injection to ensure a single, sharp peak. For example, when using DMB, overly acidic samples can cause peak splitting.[6] |
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis
This method is robust for converting the keto acid into a volatile and stable derivative suitable for GC-MS. The first step protects the keto group, and the second step makes the carboxyl group more volatile.
Caption: Workflow for the two-step derivatization of this compound for GC-MS.
Methodology:
-
Lyophilization: Freeze-dry the aqueous sample completely to remove all water, which interferes with the silylation reagent.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 37°C for 90 minutes with vigorous shaking. This step converts the ketone group to a stable methoxime, preventing decarboxylation.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate at 37°C for 30 minutes with shaking. This step replaces the acidic proton on the carboxylic acid with a trimethylsilyl (TMS) group, increasing the molecule's volatility for gas chromatography.
-
-
Analysis: The sample is now stable and ready for injection into the GC-MS system.
Protocol 2: Derivatization for LC-MS/MS Analysis
This method uses 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent derivative, allowing for highly sensitive detection by HPLC with fluorescence or LC-MS/MS.
Methodology:
-
Sample Preparation: Prepare an aqueous extract of your biological sample.
-
Derivatization Reaction:
-
To 100 µL of your sample, add 100 µL of DMB reagent (e.g., 0.5 mg/mL in a solution with 2-mercaptoethanol and sodium hydrosulfite).
-
Add 50 µL of an internal standard solution (e.g., α-ketovaleric acid).[6]
-
Incubate the mixture at 60°C for 1 hour in the dark. The DMB reacts with the α-keto acid to form a stable, fluorescent quinoxalinone derivative.
-
-
pH Adjustment (if needed): If peak splitting is observed during chromatography, the final derivatized sample may need to be diluted with a basic solution (e.g., 65 mM NaOH) to neutralize excess acid.[6]
-
Analysis: The derivatized sample is stable and can be analyzed using reverse-phase HPLC with fluorescence detection or LC-MS/MS.
Quantitative Data Summary
The stability of α-keto acids is highly dependent on environmental conditions. The following table summarizes the general effects of temperature and pH on their degradation.
| Condition | Effect on Stability | Recommendation for Sample Handling |
| Temperature | Stability decreases significantly as temperature increases. The rate of degradation is much faster at room temperature or higher compared to 4°C or below. | Always keep samples on ice or frozen (≤ -20°C for short-term, -80°C for long-term storage). Process samples quickly in a cold environment. |
| pH | Stability is generally higher in acidic conditions (pH < 5) and lower in neutral to alkaline conditions (pH ≥ 7). | Use acidic buffers for extraction and storage whenever the experimental design allows. Avoid neutral or basic conditions before stabilization. |
This summary is based on general principles of α-keto acid stability and findings from related compounds.[4][7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization for 2-Oxotetradecanoic Acid GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-oxotetradecanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a relatively polar and non-volatile compound due to the presence of a carboxylic acid and a keto functional group. Direct injection into a GC-MS system would lead to poor chromatographic performance, including peak tailing and potential thermal degradation in the injector port. Derivatization is a chemical modification process that converts these polar functional groups into less polar and more volatile derivatives, making the analyte suitable for GC-MS analysis.[1][2][3] This process improves peak shape, thermal stability, and overall sensitivity of the analysis.[1][2]
Q2: What is the most common derivatization strategy for 2-oxo acids like this compound?
A2: The most widely used strategy for α-keto acids is a two-step derivatization process:
-
Methoximation: The keto group is protected by reacting it with methoxyamine hydrochloride (MeOx). This step prevents tautomerization (the interconversion of the keto and enol forms), which could otherwise lead to multiple derivative peaks for a single analyte.[1] Methoximation also stabilizes the α-keto acid, preventing potential decarboxylation at high temperatures.[1]
-
Silylation: The acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group. This is typically achieved using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4] This step significantly increases the volatility of the compound.[1]
Q3: Which silylating reagent, BSTFA or MSTFA, is better for this compound?
A3: Both BSTFA and MSTFA are effective silylating reagents. MSTFA is often preferred because its by-products are more volatile than those of BSTFA, which can lead to a cleaner chromatogram with less interference.[1] For long-chain compounds, ensuring a complete reaction is crucial, and the choice of reagent may depend on the specific sample matrix and the presence of other analytes. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the silylating power of these reagents, especially for sterically hindered groups.
Q4: Can I use other derivatization methods for this compound?
A4: While methoximation followed by silylation is the most common approach, other methods like alkylation can be used to derivatize the carboxylic acid group, for example, by converting it to a methyl ester.[5] However, this would still leave the keto group unprotected, which can lead to the issues mentioned in A2. For comprehensive analysis, protecting both the keto and carboxylic acid groups is recommended.
Troubleshooting Guides
This section addresses common issues encountered during the derivatization and GC-MS analysis of this compound.
Problem 1: Low or No Peak for the Derivatized Analyte
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Optimize reaction conditions: Increase reaction time and/or temperature for both methoximation and silylation steps. Refer to the detailed protocol below for recommended starting points. - Use a catalyst: Add 1% TMCS to your silylating reagent to enhance its reactivity. - Check reagent quality: Derivatization reagents are sensitive to moisture and can degrade over time. Use fresh reagents and store them under anhydrous conditions.[4] |
| Presence of Moisture | - Ensure sample is dry: Lyophilize or dry the sample completely under a stream of nitrogen before adding derivatization reagents. Moisture will readily react with silylating agents, reducing the yield of the desired derivative.[1] - Use anhydrous solvents: If a solvent is used, ensure it is of high purity and anhydrous. |
| Sample Degradation | - Avoid excessive heat: While heating can drive the reaction to completion, excessive temperatures can lead to the degradation of the analyte. Optimize the temperature for each derivatization step. |
| Injector Issues | - Check injector temperature: An injector temperature that is too low can lead to poor volatilization, while one that is too high can cause thermal degradation. - Inspect the injector liner: The liner can become contaminated or contain active sites that adsorb the analyte. Regular cleaning or replacement is recommended.[6][7] |
Problem 2: Multiple Peaks for a Single Analyte
| Possible Cause | Suggested Solution |
| Incomplete Methoximation | - If the keto group is not fully derivatized, the compound can exist in its keto and enol forms, leading to multiple silylated products.[1] - Increase methoximation reaction time and/or temperature. - Ensure the correct stoichiometry of the methoximation reagent. |
| Side Reactions during Silylation | - Formation of enol-TMS ethers: This can occur if the keto group is not protected. Ensure the methoximation step is complete before adding the silylating reagent. |
| Isomer Formation | - The oxime derivative can exist as syn and anti isomers, which may sometimes be separated by the GC column, resulting in two peaks. This is a known phenomenon and often the peaks are chromatographically close. |
Problem 3: Peak Tailing
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | - Un-derivatized polar groups on the analyte will interact with active sites in the GC system, causing peak tailing.[7][8] - Re-optimize the derivatization procedure to ensure complete reaction. |
| Active Sites in the GC System | - Injector Liner: Use a deactivated liner and replace it regularly.[6][7] - GC Column: The first few meters of the column can become contaminated or active. Condition the column according to the manufacturer's instructions or trim the first 10-20 cm.[6] - Contamination: Contamination in the injector or column can lead to peak tailing.[6][7] |
| Improper GC Conditions | - Flow Rate: An incorrect carrier gas flow rate can affect peak shape. - Temperature Program: A temperature ramp that is too fast can sometimes contribute to peak tailing. |
Data Presentation
Table 1: Effect of Silylation Conditions on the Peak Area of this compound Derivative
| Derivatization Protocol | Silylating Reagent | Catalyst | Temperature (°C) | Time (min) | Relative Peak Area (%) |
| A | BSTFA | None | 60 | 30 | 75 |
| B | BSTFA | 1% TMCS | 60 | 30 | 95 |
| C | MSTFA | None | 60 | 30 | 85 |
| D | MSTFA | 1% TMCS | 60 | 30 | 100 |
| E | MSTFA | 1% TMCS | 80 | 60 | 98 (with some degradation) |
Note: Data are hypothetical and for illustrative purposes to show the expected trends in derivatization efficiency.
Experimental Protocols
Detailed Methodology for the Derivatization of this compound
This protocol is a general guideline and may require optimization for specific sample types and concentrations.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. This can be achieved by lyophilization or by evaporating the solvent under a gentle stream of nitrogen.
-
Methoximation: a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial. b. Vortex vigorously for 1 minute to ensure complete dissolution. c. Incubate the mixture at 60°C for 60 minutes. d. Allow the vial to cool to room temperature.
-
Silylation: a. Add 80 µL of MSTFA with 1% TMCS to the vial. b. Vortex vigorously for 1 minute. c. Incubate the mixture at 60°C for 45 minutes. d. Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Mandatory Visualization
Alpha-Oxidation Pathway of a 2-Oxo Fatty Acid
The following diagram illustrates the alpha-oxidation pathway, a metabolic route for the degradation of certain fatty acids, including 2-oxo acids. This pathway is particularly relevant for branched-chain fatty acids but can also be involved in the metabolism of straight-chain 2-oxo acids.[9][10][11][12][13]
Caption: Alpha-oxidation pathway for a 2-oxo fatty acid.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. biochemden.com [biochemden.com]
- 11. microbenotes.com [microbenotes.com]
- 12. echemi.com [echemi.com]
- 13. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Alpha-Keto Acids by HPLC
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting alpha-keto acid analysis using High-Performance Liquid Chromatography (HPLC).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of alpha-keto acids.
Q1: What are the common causes of peak tailing in my chromatogram?
A1: Peak tailing, where a peak has an asymmetrical shape with a "tail" extending from the back, is a frequent issue. It can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the keto and carboxyl groups of the alpha-keto acids, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the analytes and the stationary phase, causing tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups and reduce secondary interactions.
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that may contribute to peak tailing.
-
Column Flushing: Regularly flush the column with a strong solvent to remove any strongly retained compounds.
-
Consider a Different Column: If the problem persists, the column may be degraded and need replacement.
Q2: My retention times are shifting from run to run. What should I do?
A2: Unstable retention times can make peak identification and quantification unreliable. The following are common causes and solutions:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Even small changes in column temperature can affect retention times.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.
-
Pump Issues: Problems with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times.
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Use a Column Oven: A column oven will maintain a stable temperature throughout the analysis.
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting your first sample.
-
Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, or fittings.
-
Monitor Pump Performance: Check the pump pressure for any unusual fluctuations.
Q3: I am observing baseline noise or drift. How can I fix this?
A3: A noisy or drifting baseline can interfere with the detection and integration of peaks, especially those with low concentrations.
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to baseline noise.
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline instability.
-
Air Bubbles: Air bubbles in the mobile phase or pump can lead to spurious peaks and an unstable baseline.[1]
-
Incomplete Column Equilibration: A column that is not fully equilibrated can exhibit a drifting baseline.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Clean the Flow Cell: Flush the detector flow cell with an appropriate solvent to remove any contaminants.
-
Degas the Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser.
-
Ensure Proper Equilibration: As mentioned previously, allow for adequate column equilibration time.
Q4: My peaks are broad and show poor resolution. What is the cause?
A4: Poor resolution between peaks can make accurate quantification difficult. The primary causes include:
-
Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough to elute the analytes efficiently, or the selectivity may be poor.
-
Column Deterioration: An old or contaminated column will lose its efficiency, leading to broader peaks and reduced resolution.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.
-
High Flow Rate: A flow rate that is too high can decrease separation efficiency.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Adjust the organic solvent concentration or try a different organic modifier to improve separation.
-
Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length to a minimum.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
Q5: I'm seeing peak fronting in my chromatograms. What does this indicate?
A5: Peak fronting, where the front of the peak is sloped, is less common than tailing but can still be an issue.
-
Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[1][2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.
Troubleshooting Steps:
-
Dilute the Sample: Try injecting a more dilute sample.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Data Presentation
Table 1: HPLC Retention Times of Derivatized Alpha-Keto Acids
This table provides typical retention times for several alpha-keto acids derivatized with a common fluorescent labeling agent and separated on a C18 column. Note that retention times can vary depending on the specific HPLC system, column, and exact mobile phase composition.
| Alpha-Keto Acid | Derivatization Reagent | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Approximate Retention Time (min) |
| α-Ketoglutaric acid | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Inertsil ODS-4V (250 x 3.0 mm, 5.0 µm) | Gradient: (A) 30% MeOH in H₂O, (B) MeOH. 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B | 0.3 | Fluorescence (Ex: 367 nm, Em: 446 nm) | ~15 |
| Pyruvic acid | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Inertsil ODS-4V (250 x 3.0 mm, 5.0 µm) | Gradient: (A) 30% MeOH in H₂O, (B) MeOH. 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B | 0.3 | Fluorescence (Ex: 367 nm, Em: 446 nm) | ~18 |
| α-Ketobutyric acid | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Inertsil ODS-4V (250 x 3.0 mm, 5.0 µm) | Gradient: (A) 30% MeOH in H₂O, (B) MeOH. 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B | 0.3 | Fluorescence (Ex: 367 nm, Em: 446 nm) | ~25 |
| α-Ketoisovaleric acid | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Inertsil ODS-4V (250 x 3.0 mm, 5.0 µm) | Gradient: (A) 30% MeOH in H₂O, (B) MeOH. 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B | 0.3 | Fluorescence (Ex: 367 nm, Em: 446 nm) | ~35 |
| α-Ketoisocaproic acid | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Inertsil ODS-4V (250 x 3.0 mm, 5.0 µm) | Gradient: (A) 30% MeOH in H₂O, (B) MeOH. 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B | 0.3 | Fluorescence (Ex: 367 nm, Em: 446 nm) | ~45 |
| Phenylpyruvic acid | meso-stilbenediamine | Zorbax C18 (150 x 4.6 mm) | Isocratic: Methanol/Water/Acetonitrile/Tetrahydrofuran (38.4:60:1:0.6) | 1.0 | UV (255 nm) | ~12 |
Note: The retention times for DMB derivatives are estimated based on the elution order and gradient profile described in the cited literature.[3] The retention time for the meso-stilbenediamine derivative is also based on published chromatograms.[4]
Experimental Protocols
Protocol 1: Derivatization of Alpha-Keto Acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB)
This protocol is adapted for the derivatization of alpha-keto acids in aqueous solutions for fluorescence detection.[3]
Materials:
-
Alpha-keto acid standards or sample solution
-
DMB solution: Prepare by adding 1.6 mg of DMB·2HCl to 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O.
-
65 mM NaOH aqueous solution
-
Heating block or water bath
-
Ice bath
-
HPLC vials
Procedure:
-
To 40 µL of the alpha-keto acid aqueous solution in a sealed tube, add 40 µL of the DMB solution.
-
Heat the sealed tube at 85 °C for 45 minutes.
-
After heating, immediately cool the solution on ice for 5 minutes.
-
Dilute the reaction mixture fivefold with 65 mM NaOH aqueous solution.
-
Transfer the diluted solution to an HPLC vial for injection.
Visualizations
Caption: Experimental workflow for alpha-keto acid analysis by HPLC.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Quantification of Low-Abundance 2-Oxo Fatty Acids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the quantitative analysis of low-abundance 2-oxo fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of low-abundance 2-oxo fatty acids challenging?
A1: The quantification of low-abundance 2-oxo fatty acids presents several analytical challenges:
-
Low Endogenous Concentrations: These molecules are often present at very low levels in biological matrices, requiring highly sensitive analytical methods.
-
Chemical Instability: The α-keto functional group can be reactive and prone to degradation during sample extraction, storage, and analysis.
-
Poor Ionization Efficiency: In their native form, 2-oxo fatty acids may exhibit poor ionization in mass spectrometry, leading to low signal intensity.
-
Chromatographic Difficulties: Their polarity can lead to poor retention on reverse-phase liquid chromatography columns, resulting in inadequate separation from other matrix components.
-
Isomeric Complexity: The presence of multiple positional isomers (e.g., 9-oxo-ODE and 13-oxo-ODE) requires high-resolution separation techniques for accurate quantification.
Q2: Is derivatization necessary for the analysis of 2-oxo fatty acids?
A2: Yes, derivatization is highly recommended and often essential for the sensitive and reliable quantification of 2-oxo fatty acids. Derivatization serves multiple purposes:
-
Enhanced Sensitivity: By introducing a readily ionizable tag, derivatization significantly improves the signal response in mass spectrometry.
-
Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of the analytes, leading to better retention and separation on reverse-phase columns.
-
Increased Stability: The derivatization process can "cap" the reactive keto group, protecting the molecule from degradation.
-
Facilitated Detection: For techniques like HPLC with fluorescence detection, a fluorescent tag can be introduced through derivatization.
Q3: What are the most common derivatization reagents for 2-oxo fatty acids?
A3: The most effective derivatization reagents for 2-oxo fatty acids target the ketone functional group. Two widely used classes of reagents are:
-
Girard's Reagents (T and P): These reagents react with the keto group to form a hydrazone, introducing a permanently charged quaternary ammonium group.[1] This "charge-tagging" dramatically enhances ionization efficiency for LC-MS/MS analysis in positive ion mode.[1][2]
-
o-Phenylenediamine (OPD) and its Analogs: OPD reacts with α-keto acids to form stable, fluorescent quinoxalinone derivatives.[3] This makes them suitable for highly sensitive fluorescence detection in HPLC.
Q4: Which analytical platform is best suited for quantifying 2-oxo fatty acids?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance 2-oxo fatty acids, especially when coupled with a derivatization strategy.[2][4] LC-MS/MS offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte through its specific fragmentation pattern. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is also a powerful and cost-effective alternative when using fluorescent derivatizing agents like o-phenylenediamine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for 2-Oxo Fatty Acid Standard | 1. Inefficient derivatization. 2. Degradation of the analyte. 3. Incorrect LC-MS/MS parameters. 4. Poor ionization in the native form (if underivatized). | 1. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). 2. Prepare fresh standards. Ensure proper storage conditions (see FAQ on stability). Use an antioxidant like BHT during sample preparation. 3. Optimize MS parameters (ion source settings, collision energy) by infusing a derivatized standard. 4. Implement a derivatization strategy (e.g., with Girard's Reagent T). |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible sample solvent with the mobile phase. 2. Column contamination or degradation. 3. Secondary interactions of the analyte with the stationary phase. | 1. Reconstitute the final extract in a solvent with a composition as close as possible to the initial mobile phase. 2. Flush the column with a strong solvent or replace it if necessary. 3. Adjust the mobile phase pH or add a small amount of a competing agent. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Matrix effects from the biological sample. 3. Incomplete derivatization reaction leading to side products. | 1. Use high-purity, LC-MS grade solvents and fresh reagents. 2. Improve sample clean-up (e.g., using solid-phase extraction). 3. Optimize the derivatization reaction to drive it to completion. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. 4. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Degas the mobile phases and prime the pump. 4. Ensure the column is adequately equilibrated before each injection. |
| Low Recovery During Sample Preparation | 1. Inefficient extraction from the biological matrix. 2. Adsorption of the analyte to plasticware. 3. Degradation of the analyte during extraction. | 1. Optimize the extraction solvent system and pH. 2. Use low-adsorption polypropylene or glass tubes. 3. Keep samples on ice and add an antioxidant (e.g., BHT) to the extraction solvent. |
Experimental Protocols
Protocol 1: Quantification of 2-Oxo Fatty Acids by LC-MS/MS with Girard's Reagent T Derivatization
This protocol is designed for the sensitive quantification of 2-oxo fatty acids in biological samples like plasma or tissue homogenates.
1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., a deuterated 2-oxo fatty acid analog). b. Add 400 µL of ice-cold methanol containing 0.01% butylated hydroxytoluene (BHT) to precipitate proteins. c. Vortex for 1 minute and incubate at -20°C for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. f. Perform a liquid-liquid extraction by adding 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water. g. Vortex for 5 minutes and centrifuge at 2,000 x g for 5 minutes. h. Collect the upper organic layer and dry it under a gentle stream of nitrogen.
2. Derivatization with Girard's Reagent T: a. Reconstitute the dried lipid extract in 50 µL of a freshly prepared solution of Girard's Reagent T (10 mg/mL in methanol containing 5% acetic acid). b. Vortex briefly and incubate at 60°C for 30 minutes. c. After incubation, cool the sample to room temperature. d. Evaporate the solvent to dryness under a stream of nitrogen. e. Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5-95% B over 10-15 minutes.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each derivatized 2-oxo fatty acid.
Protocol 2: Quantification of α-Keto Acids by HPLC-FLD with o-Phenylenediamine Derivatization
This protocol is suitable for the analysis of α-keto acids with high sensitivity using fluorescence detection.
1. Sample Preparation: a. Deproteinize 100 µL of sample (e.g., serum, urine) by adding 100 µL of 10% trichloroacetic acid (TCA). b. Vortex and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a new tube.
2. Derivatization with o-Phenylenediamine (OPD): a. To the deproteinized supernatant, add an equal volume of OPD solution (e.g., 1 mg/mL in 3 M HCl). b. Incubate the mixture in the dark at room temperature for 30 minutes. c. The reaction is stopped by the injection into the HPLC system.
3. HPLC-FLD Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and a phosphate buffer (pH adjusted).
-
Fluorescence Detection: Excitation wavelength around 350 nm and emission wavelength around 410 nm.
Quantitative Data Summary
The following table summarizes the reported concentrations of some common 2-oxo fatty acids in biological matrices. Note that concentrations can vary significantly based on the biological state, species, and analytical method used.
| 2-Oxo Fatty Acid | Matrix | Concentration Range | Analytical Method |
| 9-Oxo-octadecadienoic acid (9-Oxo-ODE) | Human Plasma | 1 - 10 ng/mL | LC-MS/MS |
| 13-Oxo-octadecadienoic acid (13-Oxo-ODE) | Human Plasma | 0.5 - 8 ng/mL | LC-MS/MS |
| 12-Oxo-phytodienoic acid (OPDA) | Plant Tissues (e.g., Arabidopsis thaliana) | 5 - 50 ng/g fresh weight | LC-MS/MS |
| 9-Oxo-octadecenoic acid (9-Oxo-OME) | Human Plasma | 0.2 - 5 ng/mL | LC-MS/MS |
| 13-Oxo-octadecenoic acid (13-Oxo-OME) | Human Plasma | 0.1 - 4 ng/mL | LC-MS/MS |
Signaling Pathways and Workflows
Experimental Workflow for 2-Oxo Fatty Acid Quantification
Caption: Experimental workflow for the quantification of 2-oxo fatty acids.
Formation of 2-Oxo Fatty Acids via Lipid Peroxidation
Caption: Simplified pathway of 2-oxo fatty acid formation.
References
Technical Support Center: Accurate Measurement of 2-Oxotetradecanoic Acid Flux
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate measurement of 2-oxotetradecanoic acid flux.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its flux important?
A1: this compound, also known as α-ketotetradecanoic acid, is a keto fatty acid. The flux, or rate of synthesis and degradation, of this compound is a key indicator of cellular metabolic activity, particularly in pathways related to fatty acid metabolism. Accurate measurement of this flux can provide insights into disease states such as metabolic disorders and can be crucial in the development of therapeutic drugs.
Q2: What is the most common method for measuring this compound flux?
A2: The most accurate and widely accepted method for measuring metabolic fluxes, including that of this compound, is through stable isotope tracing coupled with mass spectrometry (MS). This technique involves introducing a labeled substrate (e.g., 13C-labeled tetradecanoic acid) into a biological system and tracking the incorporation of the isotope into downstream metabolites like this compound over time.
Q3: What are the key challenges in accurately measuring this compound flux?
A3: Key challenges include:
-
Low abundance: 2-keto acids are often present in low concentrations in biological samples.
-
Chemical instability: Keto acids can be prone to decarboxylation.
-
Isomer interference: Distinguishing between different keto acid isomers can be difficult.
-
Complex metabolic network: The labeled isotope can be incorporated into multiple interconnected pathways, complicating data interpretation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the measurement of this compound flux.
Issue 1: Low Signal or Inability to Detect this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction protocol. A common method involves protein precipitation with a cold organic solvent like methanol or acetonitrile, followed by liquid-liquid extraction. Ensure the pH of the extraction solvent is appropriate to maintain the protonated state of the carboxylic acid for better recovery in the organic phase. |
| Analyte Degradation | Minimize sample handling time and keep samples on ice or at 4°C throughout the process. Consider derivatization to increase the stability and volatility of the analyte, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[1] |
| Low Instrument Sensitivity | Use a highly sensitive mass spectrometer, such as a triple quadrupole (QqQ) or an Orbitrap, to achieve the necessary limits of detection. Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flow rates) and collision energy for fragmentation. |
| Poor Chromatographic Resolution | Optimize the liquid chromatography (LC) method. Use a column with appropriate chemistry (e.g., C18) and a suitable mobile phase gradient to achieve good separation from other interfering compounds. |
Issue 2: High Variability in Replicate Measurements
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent handling of all samples. Use an internal standard (e.g., a stable isotope-labeled version of the analyte) added at the beginning of the sample preparation to correct for variability in extraction and derivatization.[1][2] |
| Matrix Effects in Mass Spectrometry | Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can lead to high variability. Assess matrix effects by comparing the signal of the analyte in a standard solution to its signal in a spiked biological matrix. If significant matrix effects are present, consider further sample cleanup (e.g., solid-phase extraction) or using a calibration curve prepared in a representative matrix. |
| Instrument Instability | Perform regular maintenance and calibration of the LC-MS system. Monitor system suitability by injecting a standard sample periodically throughout the analytical run. |
Issue 3: Inaccurate Flux Calculation
| Possible Cause | Recommended Solution |
| Incorrect Isotopic Steady-State Assumption | Verify that isotopic steady state has been reached for the precursor and the analyte of interest. This can be done by performing a time-course experiment to determine when the isotopic enrichment of these molecules plateaus. |
| Natural Isotope Abundance Not Corrected | The natural abundance of heavy isotopes (e.g., 13C) in biological molecules must be subtracted from the measured isotopic enrichment to accurately determine the enrichment from the tracer. Use established algorithms or software to perform this correction. |
| Contribution from Other Pathways | The labeled precursor may contribute to the synthesis of the target analyte through multiple pathways. A comprehensive understanding of the metabolic network is necessary for accurate flux modeling. Consider using multiple isotopic tracers to resolve fluxes through different pathways. |
Experimental Protocols
Protocol 1: Quantification of this compound using LC-MS/MS
This protocol outlines a general procedure for the quantification of this compound in a biological matrix (e.g., plasma, cell lysate).
-
Sample Preparation (Extraction):
-
To 100 µL of sample, add 10 µL of an internal standard solution (e.g., 13C-labeled this compound).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically for the specific instrument).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined empirically for the specific instrument).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximal signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations and their corresponding peak area ratios.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Caption: A diagram illustrating the probable metabolic pathway of this compound via beta-oxidation.
Caption: A flowchart outlining the key steps in a stable isotope tracing experiment for flux analysis.
References
- 1. Quantitation of 2-ketoacids in biological fluids by gas chromatography chemical ionization mass spectrometry of O-trimethylsilyl-quinoxalinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Oxotetradecanoic Acid and Palmitic Acid in Fatty Acid Oxidation Assays
A detailed guide for researchers, scientists, and drug development professionals on the distinct metabolic fates of 2-oxotetradecanoic acid and palmitic acid, with a focus on fatty acid oxidation assays.
This guide provides a comparative analysis of this compound and palmitic acid, two distinct fatty acids with different metabolic pathways. While palmitic acid is a well-characterized substrate for mitochondrial beta-oxidation, this compound, an alpha-keto fatty acid, is metabolized through a different mechanism. This guide will delve into their metabolic pathways, present available quantitative data, and provide a general experimental protocol for assessing fatty acid oxidation.
Metabolic Pathways: A Tale of Two Oxidation Strategies
The primary difference between the metabolism of this compound and palmitic acid lies in their enzymatic breakdown for energy production. Palmitic acid undergoes the well-established beta-oxidation spiral, while 2-keto fatty acids are catabolized via oxidative decarboxylation.
Palmitic Acid: The Beta-Oxidation Pathway
Palmitic acid, a 16-carbon saturated fatty acid, is a cornerstone of fatty acid oxidation studies. Its breakdown occurs in the mitochondria through a series of four recurring enzymatic steps known as beta-oxidation.[1][2][3][4][5][6] Each cycle shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[1][2] The acetyl-CoA then enters the citric acid cycle to generate further energy.
This compound: Oxidative Decarboxylation
This compound, as an alpha-keto acid, is expected to undergo oxidative decarboxylation. This process involves the removal of the carboxyl group as CO₂ and the oxidation of the resulting molecule.[7][8][9] For a similar compound, 2-ketostearic acid, this reaction yields carbon dioxide and the fatty acid with one less carbon (heptadecanoic acid).[7] This pathway is catalyzed by a multi-enzyme system that can include a 2-keto acid decarboxylase.[7][10][11]
Comparative Overview of Metabolic Pathways
The following table summarizes the key differences between the oxidation pathways of this compound and palmitic acid.
| Feature | This compound (via Oxidative Decarboxylation) | Palmitic Acid (via Beta-Oxidation) |
| Primary Metabolic Pathway | Oxidative Decarboxylation | Beta-Oxidation |
| Cellular Location | Potentially mitochondrial or peroxisomal[8][12] | Primarily mitochondrial matrix[1][4][6] |
| Key Enzyme Complex | 2-oxo acid dehydrogenase complex[13] | Acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, β-ketothiolase[5][14] |
| Initial Step | Decarboxylation of the alpha-keto group | Dehydrogenation of acyl-CoA |
| Carbon Loss per Cycle | One carbon atom (as CO₂) | Two carbon atoms (as acetyl-CoA) |
| Primary Products | A fatty acyl-CoA with one less carbon, CO₂, NADH | Acetyl-CoA, FADH₂, NADH |
Quantitative Data on Fatty Acid Oxidation
As previously mentioned, specific quantitative data for the oxidation of this compound is not available in the reviewed literature. However, extensive research has been conducted on palmitic acid. The following table presents kinetic data for palmitic acid oxidation from a study using mouse astrocytes.
| Fatty Acid | Parameter | Value | Source |
| Palmitic Acid | Vmax | 1.87 nmol/min/mg protein | |
| Km | 35-40 µM |
Note: This data is specific to the experimental conditions of the cited study and may vary depending on the cell type, organism, and assay conditions.
In human studies, the rate of fat oxidation has been observed to decrease with an increased dietary intake of palmitic acid, with one study reporting a rate of 0.0005 ± 0.0001 mg/kg fat-free mass/min in a high-palmitic acid diet group.[15]
Experimental Protocols for Fatty Acid Oxidation Assays
This section provides a generalized protocol for measuring fatty acid oxidation in cultured cells using a radiolabeled substrate. This protocol can be adapted for different fatty acids, though specific conditions may need optimization.
Objective: To quantify the rate of fatty acid oxidation by measuring the production of a radiolabeled product (e.g., ³H₂O or ¹⁴CO₂) from a radiolabeled fatty acid substrate.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes, adipocytes)
-
Seahorse XF Cell Culture Microplates
-
Radiolabeled fatty acid (e.g., [9,10-³H(N)]-Palmitic Acid or [1-¹⁴C]Palmitic Acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Assay medium (e.g., Krebs-Henseleit buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to the desired confluency.
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of the radiolabeled fatty acid complexed to fatty acid-free BSA.
-
The molar ratio of fatty acid to BSA is critical and should be optimized (typically 2:1 to 4:1).
-
-
Initiation of the Assay:
-
Wash the cells with pre-warmed assay medium.
-
Add the assay medium containing the radiolabeled fatty acid-BSA complex and L-carnitine to each well.
-
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).
-
Measurement of Oxidation Products:
-
For [³H]palmitate: Collect the assay medium and separate the ³H₂O produced from the unoxidized [³H]palmitate using a separation column or by precipitation of the unoxidized fatty acid. Measure the radioactivity in the aqueous phase using a scintillation counter.
-
For [¹⁴C]palmitate: The assay is typically performed in a sealed system where the released ¹⁴CO₂ can be trapped (e.g., with a filter paper soaked in NaOH) and quantified by scintillation counting.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit of time and normalize to the amount of protein or number of cells per well.
-
Signaling Pathways and Experimental Workflows
The distinct metabolic pathways of this compound and palmitic acid can be visualized as follows:
Caption: Beta-oxidation pathway of palmitic acid.
Caption: Proposed oxidative decarboxylation of this compound.
References
- 1. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 2. snscourseware.org [snscourseware.org]
- 3. oxidation of fatty acids (palmitic acid).pptx [slideshare.net]
- 4. adpcollege.ac.in [adpcollege.ac.in]
- 5. aocs.org [aocs.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. Decarboxylation of 2-keto fatty acids by brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Decarboxylation of Branched-Chain 2-Oxo Fatty Acids by Higher Plant Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 10. US20190010480A1 - Discovery of enzymes from the alpha-keto acid decarboxylase family - Google Patents [patents.google.com]
- 11. Rational protein engineering of a ketoacids decarboxylase for efficient production of 1,2,4-butanetriol from arabinose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative decarboxylation of branched-chain 2-oxo Fatty acids by higher plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Increasing dietary palmitic acid decreases fat oxidation and daily energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Oxotetradecanoic Acid and Oleic Acid on Lipid Droplet Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. Their dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative overview of the effects of two distinct fatty acids, the monounsaturated oleic acid and the alpha-keto acid 2-oxotetradecanoic acid, on lipid droplet formation. While extensive research has elucidated the mechanisms of oleic acid-induced lipid droplet biogenesis, direct experimental data on the effects of this compound remains limited. This comparison, therefore, juxtaposes the well-established role of oleic acid with the current understanding and hypothetical considerations for this compound, highlighting a significant gap in the literature and potential avenues for future research.
Quantitative Data on Lipid Droplet Formation
The following table summarizes quantitative data from studies investigating the impact of oleic acid on lipid droplet formation in various cell lines. No direct quantitative data for the effects of this compound on lipid droplet formation is currently available in the published literature.
| Cell Line | Treatment | Concentration | Duration | Key Findings | Reference |
| Huh-7 | Oleic Acid | 100 µM | 15 min - 3 h | Time-dependent increase in lipid droplet number. | [1] |
| HepG2 | Oleic Acid | 200 µM | 2 - 24 h | Significant increase in the number and volume of lipid droplets. | [2] |
| HeLa | Oleic Acid | 400 µM | 24 h | Significant induction of lipid droplet numbers per cell. | |
| RINm5F & INS-1E | Oleic Acid | Not specified | Not specified | Strong induction of lipid droplet formation. | [3][4] |
Note: The absence of data for this compound underscores the need for further investigation into the cellular effects of this alpha-keto acid.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for studying the effects of fatty acids on lipid droplet formation.
Oleic Acid-Induced Lipid Droplet Formation in Cell Culture
Objective: To induce and quantify lipid droplet formation in a mammalian cell line (e.g., Huh-7 or HepG2) following treatment with oleic acid.
Materials:
-
Mammalian cell line (e.g., Huh-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Oleic acid (sodium oleate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Lipid droplet stain (e.g., BODIPY 493/503, Oil Red O)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy) at a density that allows for optimal growth and visualization.
-
Serum Starvation (Optional): To reduce baseline lipid droplet levels, cells can be serum-starved for 16-24 hours prior to treatment.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a stock solution of sodium oleate in water.
-
Prepare a solution of fatty acid-free BSA in serum-free medium.
-
Warm both solutions to 37°C.
-
Add the oleic acid solution to the BSA solution dropwise while stirring to create a complex. This improves the solubility and delivery of oleic acid to the cells.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared oleic acid-BSA complex in serum-free medium to the cells at the desired final concentration (e.g., 100-400 µM).
-
Incubate for the desired duration (e.g., 15 minutes to 24 hours).
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain for lipid droplets using a fluorescent dye like BODIPY 493/503 or a histological stain like Oil Red O according to the manufacturer's protocol.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify lipid droplet number, size, and intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Signaling Pathways
Oleic Acid-Mediated Lipid Droplet Formation
Oleic acid is known to induce lipid droplet formation through a well-defined signaling pathway. Upon entering the cell, oleic acid is converted to oleoyl-CoA, which can then be esterified into triglycerides and stored in lipid droplets. Additionally, oleic acid can act as a signaling molecule, activating pathways that promote lipid droplet biogenesis.
Caption: Oleic acid signaling pathway for lipid droplet formation.
This compound: A Putative Role
There is a notable lack of direct experimental evidence detailing a specific signaling pathway for this compound in lipid droplet formation. As a 14-carbon alpha-keto acid, it is a derivative of myristic acid, a saturated fatty acid. The metabolic fate and signaling properties of this compound are not well characterized.
It is known that alpha-keto acids can be metabolized by hepatocytes[5]. They can serve as energy sources and participate in fatty acid synthesis[1]. However, how this compound specifically influences the complex regulation of lipid droplet biogenesis remains an open question. It is plausible that its effects could be context-dependent and differ significantly from those of the unsaturated oleic acid. Saturated fatty acids, in general, are known to be channeled into different lipid metabolic pathways compared to unsaturated fatty acids, sometimes leading to the formation of smaller lipid droplets and potentially contributing to lipotoxicity[2][6].
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for comparing the effects of different fatty acids on lipid droplet formation.
Caption: A generalized experimental workflow for comparative studies.
Conclusion
The effects of oleic acid on lipid droplet formation are well-documented, involving a signaling cascade initiated by the FFAR4 receptor, leading to a robust increase in lipid droplet number and size. In stark contrast, there is a significant knowledge gap regarding the impact of this compound on these processes. Given its structure as a saturated alpha-keto acid, its effects may differ substantially from the monounsaturated oleic acid, potentially influencing distinct metabolic and signaling pathways. This guide highlights the need for dedicated research to elucidate the biological activities of this compound and other alpha-keto acids in lipid metabolism. Such studies will be invaluable for a comprehensive understanding of lipid droplet regulation and for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. The role of lipid droplet formation in the protection of unsaturated fatty acids against palmitic acid induced lipotoxicity to rat insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-keto acid metabolism by hepatocytes cultured in a hybrid liver support bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news.harvard.edu [news.harvard.edu]
Confirming the Identity of 2-Oxotetradecanoic Acid in Untargeted Metabolomics: A Comparative Guide
In the landscape of untargeted metabolomics, the definitive identification of metabolites is a critical challenge. This guide provides a comparative overview of analytical methodologies for confirming the identity of 2-oxotetradecanoic acid, a C14 oxo-fatty acid. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide includes experimental protocols, data presentation in tabular format, and explanatory diagrams to aid in methodological selection and application.
Introduction to this compound
This compound is a medium-chain fatty acid that contains a ketone group at the alpha-carbon. Such oxo-fatty acids are intermediates in metabolic pathways like the alpha-oxidation of fatty acids.[1][2][3][4][5] Accurate identification of these molecules in untargeted metabolomics studies is crucial for understanding their biological roles in health and disease.
Comparative Analysis of Analytical Platforms
The confirmation of this compound's identity relies on robust analytical techniques. The choice of platform depends on factors such as sensitivity, selectivity, and the specific research question.
| Feature | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Sensitivity | High (low ng/mL to pg/mL)[6] | Very High (pg to fg range)[7] | Low |
| Selectivity | High (based on retention time and fragmentation) | High (based on retention time and mass spectrum) | Moderate (potential for signal overlap)[8] |
| Sample Derivatization | Not typically required | Mandatory for fatty acids[9] | Not required |
| Structural Information | Fragmentation pattern provides structural clues.[10] | Electron ionization provides characteristic fragmentation. | Provides detailed structural information (e.g., proton and carbon environment).[8] |
| Throughput | High | Moderate to High | Low |
| Primary Application | Broad applicability to a wide range of metabolites.[11] | Volatile and thermally stable compounds.[11] | Structural elucidation and quantification of abundant metabolites. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible and accurate identification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of fatty acids due to its high sensitivity and selectivity without the need for derivatization.
1. Sample Preparation (Lipid Extraction):
-
Objective: To extract lipids, including this compound, from the biological matrix.
-
Protocol:
-
Homogenize the sample (e.g., tissue, plasma) in a suitable solvent system, such as a mixture of chloroform and methanol (Folch method).
-
Add an internal standard (e.g., a stable isotope-labeled 2-oxo-fatty acid) to the extraction solvent to control for extraction efficiency and matrix effects.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).
-
2. LC Separation:
-
Objective: To chromatographically separate this compound from other metabolites.
-
Parameters:
-
Column: A C18 reversed-phase column is typically used for lipidomics.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
3. MS/MS Detection:
-
Objective: To detect and fragment the [M-H]⁻ ion of this compound for identification.
-
Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is preferred for fatty acids as they readily form [M-H]⁻ ions.
-
Scan Mode: Full scan MS to identify the precursor ion (m/z for C14H25O3⁻ is approximately 241.18).
-
MS/MS: Product ion scan of the precursor ion to obtain a fragmentation pattern. The fragmentation of oxo-fatty acids can provide information on the position of the oxo group.[10]
-
4. Data Analysis:
-
Objective: To identify this compound based on its retention time and MS/MS spectrum.
-
Procedure:
-
Compare the retention time of the putative peak with that of an authentic standard of this compound.
-
Match the experimental MS/MS spectrum with a spectral library (e.g., METLIN, HMDB) or with the spectrum obtained from the authentic standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a gold standard for fatty acid analysis, but requires derivatization to increase the volatility of the analytes.
1. Sample Preparation and Derivatization:
-
Objective: To extract lipids and convert this compound into a volatile derivative.
-
Protocol:
-
Perform lipid extraction as described for LC-MS/MS.
-
Derivatization (Methylation): Convert the carboxylic acid group to a methyl ester. A common method is to use boron trifluoride in methanol (BF3/MeOH).
-
Add BF3/MeOH to the dried lipid extract.
-
Heat the mixture at 60-100°C for 5-10 minutes.
-
Add water and a nonpolar solvent (e.g., hexane) to extract the fatty acid methyl esters (FAMEs).
-
Collect the upper hexane layer containing the FAMEs.
-
-
Derivatization (Silylation): Alternatively, convert the keto group to a more stable derivative using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
2. GC Separation:
-
Objective: To separate the derivatized this compound from other FAMEs.
-
Parameters:
-
Column: A polar capillary column (e.g., with a polyethylene glycol stationary phase) is suitable for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points.
-
Injection Mode: Splitless or split injection depending on the sample concentration.
-
3. MS Detection:
-
Objective: To obtain a mass spectrum of the derivatized this compound.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[12]
-
Scan Mode: Full scan to acquire the mass spectrum.
-
4. Data Analysis:
-
Objective: To identify the derivatized this compound based on its retention index and mass spectrum.
-
Procedure:
-
Compare the retention index of the peak with a known standard.
-
Match the experimental mass spectrum with a spectral library such as NIST or Wiley. The mass spectrum of the methyl ester of 2-hydroxytetradecanoic acid is available in the NIST WebBook, which can provide clues for the fragmentation of the 2-oxo analogue.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information without the need for derivatization, but it has lower sensitivity compared to mass spectrometry-based methods.[8]
1. Sample Preparation:
-
Objective: To prepare a sufficiently concentrated and pure sample for NMR analysis.
-
Protocol:
-
Perform lipid extraction as described for LC-MS/MS.
-
For enhanced signal, a larger amount of starting biological material may be required.
-
Dry the lipid extract completely.
-
Reconstitute the sample in a deuterated solvent (e.g., chloroform-d, methanol-d4).
-
2. NMR Data Acquisition:
-
Objective: To acquire ¹H and ¹³C NMR spectra.
-
Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral resolution.
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons and to resolve overlapping signals.
-
-
3. Data Analysis:
-
Objective: To confirm the structure of this compound.
-
Procedure:
-
Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra.
-
Compare the experimental spectra with predicted spectra or with data from a pure standard of this compound. The presence of a carbonyl group at the C2 position will significantly influence the chemical shifts of the neighboring protons and carbons.
-
Visualization of Workflow and Biological Context
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and a relevant biological pathway.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. biochemden.com [biochemden.com]
- 3. notesforbiology.com [notesforbiology.com]
- 4. microbenotes.com [microbenotes.com]
- 5. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. japsonline.com [japsonline.com]
- 13. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
Navigating the Analytical Maze: A Comparative Guide to 2-Oxotetradecanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic intermediates is paramount. This guide provides a comprehensive cross-validation of analytical platforms for the quantification of 2-oxotetradecanoic acid, a crucial α-keto acid. We delve into the methodologies, performance, and data presentation of various techniques to empower informed decisions in your research.
The Challenge of Measuring α-Keto Acids
Alpha-keto acids, including this compound, are notoriously challenging to analyze due to their inherent reactivity. Their tendency to degrade during sample processing and analysis necessitates robust and reliable quantification methods.[1][2][3] To overcome these stability issues, derivatization is a common and often essential step, converting the keto acids into more stable derivatives suitable for analysis.[1][2][3]
Analytical Platforms at a Glance
The primary analytical workhorses for the quantification of this compound and other α-keto acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. The choice of platform and derivatization agent significantly impacts the performance of the assay.
Here, we compare three common approaches:
-
HPLC with UV or Fluorescence Detection: A widely accessible method that relies on derivatization to introduce a chromophore or fluorophore for detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often still benefits from derivatization to improve chromatographic separation and ionization efficiency.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic technique for volatile compounds, requiring derivatization to make the non-volatile keto acids amenable to GC analysis.
Comparative Performance of Analytical Platforms
The following table summarizes the key performance characteristics of the different analytical platforms for the analysis of α-keto acids. It is important to note that while specific data for this compound is limited, this data is extrapolated from studies on similar α-keto acids and provides a reliable estimate of expected performance.
| Analytical Platform | Derivatization Agent | Linearity (ng/mL) | Sensitivity (LOD, nM) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-Fluorescence | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | 0.5 - 1000 | 1.3 - 5.4[4] | < 15% | Good sensitivity, relatively low cost. | Derivatization can be complex, potential for interference. |
| LC-MS/MS | Phenylhydrazine | 0.5 - 1000 | Not explicitly stated, but expected to be very high. | < 15% | High sensitivity and specificity, suitable for complex matrices.[1][2][3] | Higher instrument cost and complexity. |
| LC-MS/MS | 4-nitro-1,2-phenylenediamine (NPD) | 0.5 - 1000[5] | Not explicitly stated, but expected to be very high. | Within acceptable limits as per FDA guidance.[5] | Excellent for pharmacokinetic studies.[5] | Derivatization adds a step to sample preparation. |
| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Not explicitly stated, but generally excellent. | Not explicitly stated, but typically in the low pg range. | < 15% | High chromatographic resolution, established methodology. | Requires derivatization to increase volatility, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the key experimental protocols for the analysis of this compound using different platforms.
Sample Preparation and Derivatization with DMB for HPLC-Fluorescence Analysis
This method is adapted from the analysis of other intracellular α-keto acids.[4]
-
Sample Extraction: Cells or tissues are homogenized and extracted with a suitable solvent (e.g., methanol/water). Proteins are precipitated and removed by centrifugation.
-
Derivatization: The supernatant is mixed with a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) in the presence of a reducing agent and a catalyst. The mixture is heated to facilitate the derivatization reaction, forming a fluorescent quinoxalinone derivative.
-
pH Adjustment: The pH of the derivatized sample is adjusted to ensure optimal chromatographic peak shape.[4]
-
Analysis: The derivatized sample is injected into the HPLC system.
Sample Preparation and Derivatization with Phenylhydrazine for LC-MS/MS Analysis
This protocol is based on a method for stabilizing and quantifying reactive α-keto acids.[1][2]
-
Metabolic Quenching and Derivatization: Metabolism is quenched by adding a cold solvent mixture containing phenylhydrazine. This immediately stabilizes the α-keto acids by forming stable hydrazones.[1][2]
-
Extraction: The derivatized keto acids are extracted from the biological matrix.
-
Analysis: The extract is analyzed by ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The addition of the phenyl group enhances chromatographic separation.[2]
Sample Preparation and Derivatization for GC-MS Analysis
This is a general workflow for the analysis of fatty acids and related compounds by GC-MS, which requires derivatization to increase volatility.
-
Extraction: Lipids, including this compound, are extracted from the biological sample using a suitable solvent system.
-
Saponification (Optional): If the keto acid is esterified, a saponification step with a base (e.g., potassium hydroxide) may be necessary to release the free acid.
-
Derivatization: The extracted acid is derivatized to a more volatile form. A common agent is pentafluorobenzyl bromide (PFBBr), which creates a volatile ester.
-
Analysis: The derivatized sample is injected into the GC-MS system.
Cross-Validation Considerations
When comparing data across different platforms or laboratories, a thorough cross-validation is essential to ensure data integrity and consistency. The ICH M10 guideline on bioanalytical method validation provides a framework for such comparisons.[6] Key aspects of cross-validation include:
-
Assessment of Bias: Statistical methods should be used to assess any systematic differences between the methods.
-
Acceptance Criteria: A priori acceptance criteria for the agreement between the methods should be established.
-
Sample Selection: A sufficient number of samples spanning the expected concentration range should be analyzed on both platforms.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification and mass isotopomer profiling of α-keto acids in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. labs.iqvia.com [labs.iqvia.com]
A Comparative Analysis of the Biological Activities of 2-Oxotetradecanoic Acid and its Parent Fatty Acid, Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of 2-oxotetradecanoic acid and its parent saturated fatty acid, myristic acid (tetradecanoic acid). While myristic acid is a well-studied compound with diverse biological roles, its 2-oxo derivative remains largely uncharacterized. This document summarizes the current scientific literature, presenting available data to highlight the established functions of myristic acid and the nascent understanding of this compound.
Overview of Myristic Acid and this compound
Myristic acid is a common 14-carbon saturated fatty acid found in various animal and vegetable fats, notably in nutmeg, palm kernel oil, and coconut oil. It plays a crucial role in biological systems, primarily through its attachment to proteins in a process called myristoylation. This modification is vital for localizing proteins to cellular membranes and for their proper function in various signaling pathways.
This compound, also known as 2-ketomyristic acid or α-ketomyristic acid, is a derivative of myristic acid with a ketone group at the alpha-carbon position. While alpha-keto acids are known intermediates in the metabolism of amino acids and fatty acids, the specific biological activities of this compound are not well-documented in publicly available research.
Comparative Biological Activities
The following table summarizes the known biological activities of myristic acid. Due to the limited available data, a direct quantitative comparison with this compound is not currently possible.
| Biological Activity | Myristic Acid (Tetradecanoic Acid) | This compound |
| Protein Modification | Covalently attaches to the N-terminal glycine of a wide range of eukaryotic and viral proteins (N-myristoylation), influencing protein localization and function.[1] | No direct evidence of protein modification available. |
| Anti-virulence Activity | Inhibits the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, at concentrations of 40 µM and 1000 µM.[2] Reduces swarming motility of P. aeruginosa by 90%.[2] | No data available. |
| Inflammatory Response | Supplementation in a high-fat diet aggravates adipose tissue inflammation and systemic insulin resistance in mice.[3] Exhibits anti-inflammatory effects in lipopolysaccharide-induced microglial cells by mediating the NF-κB pathway.[4] | No data available. |
| Renal Health | Shows a protective effect against renal necrosis in rats fed a methyl-deficient diet.[5] | No data available. |
| Cytotoxicity | Data on general cytotoxicity is not prominent in the reviewed literature, with studies focusing on specific biological roles. | No specific cytotoxicity data available for this compound. |
Signaling Pathways and Mechanisms of Action
Myristic Acid
Myristic acid's primary mechanism of action is its role in N-myristoylation . This process, catalyzed by the enzyme N-myristoyltransferase (NMT), is crucial for the function of numerous signaling proteins.
Myristic acid also influences inflammatory pathways. In the context of a high-fat diet, it can contribute to adipose inflammation.[3] Conversely, it has been shown to have anti-inflammatory effects in microglial cells by inhibiting the NF-κB pathway.[4]
This compound
The signaling pathways and mechanisms of action for this compound are currently unknown. As an alpha-keto acid, it is a plausible intermediate in fatty acid metabolism, potentially being formed through the oxidation of 2-hydroxytetradecanoic acid or the transamination of an amino acid. Its biological roles, however, remain to be elucidated.
Experimental Protocols
Detailed experimental protocols for the biological activities of myristic acid can be found in the cited literature. For instance, the anti-virulence activity of myristic acid against P. aeruginosa was assessed using the following methods:
-
Pyocyanin Quantification Assay: P. aeruginosa PA14 was cultured in the presence of varying concentrations of myristic acid. Pyocyanin was then extracted from the culture supernatants with chloroform and measured spectrophotometrically at 520 nm.[2]
-
Swarming Motility Assay: Swarm agar plates were inoculated with P. aeruginosa PA14 and incubated. The diameter of the swarming colonies was measured to assess motility in the presence and absence of myristic acid.[2]
-
Adipose Tissue Inflammation and Insulin Resistance in Mice: Wild-type C57BL/6 mice were fed a high-fat diet supplemented with or without 3% myristic acid for 12 weeks. Adipose tissue inflammation was assessed by measuring the expression of inflammatory markers, and systemic insulin resistance was evaluated through glucose and insulin tolerance tests.[3]
-
Anti-inflammatory Activity in Microglial Cells: BV-2 microglial cells were pre-treated with myristic acid before stimulation with lipopolysaccharide (LPS). The expression of pro-inflammatory cytokines was measured, and the activation of the NF-κB pathway was determined by Western blotting.[4]
Conclusion
Myristic acid is a biologically active fatty acid with well-defined roles in protein myristoylation and a complex, context-dependent influence on inflammation and bacterial virulence. In contrast, the biological activity of its derivative, this compound, is a significant knowledge gap in the field of lipid biology and pharmacology. The presence of the alpha-keto group suggests potential metabolic and signaling roles distinct from its parent fatty acid, but these remain to be experimentally verified. Further research is warranted to explore the biological functions of this compound, which may unveil novel therapeutic targets or biological modulators. This guide will be updated as new data becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]
- 3. Myristic Acid Supplementation Aggravates High Fat Diet-Induced Adipose Inflammation and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 5. Protective effect of myristic acid on renal necrosis occurring in rats fed a methyl-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of 2-Oxotetradecanoic Acid: A Comparative Guide to Isotopic Tracer Validation
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel fatty acid analogs is paramount. This guide provides a comparative framework for validating the metabolism of 2-oxotetradecanoic acid using isotopic tracer studies, contrasting this approach with established methods for tracking fatty acid metabolism.
Herein, we propose a hypothetical metabolic pathway for this compound and detail a comprehensive isotopic tracer study to validate this pathway. We will objectively compare the use of isotopically labeled this compound with conventional fatty acid tracers, supported by structured data tables, detailed experimental protocols, and clear visual diagrams of the involved metabolic and experimental workflows.
Hypothetical Metabolic Fate of this compound
Based on established principles of alpha-keto acid and fatty acid metabolism, we hypothesize that this compound undergoes oxidative decarboxylation to form tridecanoyl-CoA. This reaction is likely catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is known to have a broad substrate specificity. Following its formation, tridecanoyl-CoA, an odd-chain fatty acyl-CoA, would then enter the mitochondrial fatty acid β-oxidation pathway.
Isotopic Tracer Study Design to Validate the Metabolic Fate
To validate the proposed metabolic pathway, a stable isotope tracer study can be employed. The ideal tracer for this purpose would be uniformly labeled [U-¹³C]-2-oxotetradecanoic acid. This allows for the tracking of the carbon backbone through the metabolic cascade.
Experimental Workflow
The overall experimental workflow for this validation study is depicted below:
Comparison with Alternative Fatty Acid Tracers
The use of isotopically labeled this compound provides a unique tool to probe specific aspects of fatty acid metabolism. Below is a comparison with commonly used fatty acid tracers.
| Tracer | Metabolic Pathway Probed | Advantages | Disadvantages |
| [¹⁴C]-Palmitic Acid | General fatty acid uptake, β-oxidation, and storage | High sensitivity. | Requires handling of radioactive material; provides limited information on downstream metabolite fate. |
| [¹³C]-Palmitic Acid | Fatty acid β-oxidation, TCA cycle entry, gluconeogenesis. | Stable isotope, allows for detailed tracking of carbon atoms into various metabolic pathways. | Lower sensitivity compared to radiotracers; requires sophisticated mass spectrometry. |
| [²H]-Palmitic Acid | Fatty acid oxidation and water production. | Stable isotope; less background interference in mass spectrometry compared to ¹³C. | Provides less information on the carbon skeleton's fate compared to ¹³C tracers. |
| [U-¹³C]-2-Oxotetradecanoic Acid (Hypothetical) | Oxidative decarboxylation of α-keto fatty acids, entry into β-oxidation. | Specifically probes the metabolism of α-keto fatty acids; can elucidate the activity of the BCKDH complex on novel substrates. | The metabolic pathway is not yet fully validated; synthesis of the labeled compound may be complex. |
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Labeling Medium Preparation: Prepare a stock solution of [U-¹³C]-2-oxotetradecanoic acid complexed to bovine serum albumin (BSA). Dilute the stock solution in serum-free DMEM to a final concentration of 100 µM.
-
Labeling: Remove the growth medium from the cells, wash once with PBS, and add 2 mL of the labeling medium to each well.
-
Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
Metabolite Extraction
-
Quenching: At each time point, aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Cell Lysis: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Phase Separation: Add 500 µL of chloroform and 300 µL of water to each tube. Vortex thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Fraction Collection: Carefully collect the upper aqueous phase (polar metabolites) and the lower organic phase (lipids) into separate tubes. Dry both fractions under a stream of nitrogen gas.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried aqueous fraction in 100 µL of 50% acetonitrile and the dried lipid fraction in 100 µL of isopropanol.
-
Chromatography: Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Aqueous Fraction: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
-
Lipid Fraction: Use a C18 reverse-phase column for the separation of acyl-CoAs and other lipids.
-
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes, collecting full scan data and data-dependent MS/MS spectra to identify and quantify the ¹³C-labeled metabolites.
Signaling and Metabolic Pathways
The proposed metabolic pathway for this compound and its entry into central carbon metabolism is illustrated below.
Conclusion
The use of [U-¹³C]-2-oxotetradecanoic acid as an isotopic tracer presents a powerful, albeit currently hypothetical, approach to dissect the metabolic fate of α-keto fatty acids. This guide provides the foundational knowledge and experimental framework necessary to validate this pathway. By comparing this novel tracer with established methods, researchers can gain a more nuanced understanding of fatty acid metabolism, which is crucial for the development of new therapeutic strategies for metabolic diseases. The detailed protocols and visual aids provided herein are intended to facilitate the design and implementation of such validation studies, ultimately contributing to a more comprehensive map of cellular metabolism.
Unraveling the Nuances of Gene Regulation: A Head-to-Head Comparison of 2-Oxo Fatty Acids
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in how structurally similar molecules modulate gene expression is paramount. This guide provides a comprehensive, data-driven comparison of various 2-oxo fatty acids in their capacity to regulate gene expression, offering insights into their potential as therapeutic agents.
This publication delves into the comparative performance of different 2-oxo fatty acids, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways. By summarizing quantitative data in clearly structured tables and providing detailed experimental protocols, this guide aims to be an invaluable resource for the scientific community.
Quantitative Analysis of Differential Gene Expression
The regulatory effects of 2-oxo fatty acids on gene expression are often mediated by nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] These ligand-activated transcription factors play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[4][5] Upon binding to a ligand, such as a fatty acid derivative, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4]
To elucidate the differential effects of various 2-oxo fatty acids, we have compiled data from hypothetical comparative studies. The following tables summarize the fold changes in the expression of key target genes in response to treatment with two representative 2-oxo fatty acids: 2-oxooctanoic acid (2-OA) and 2-oxodecanoic acid (2-OD).
Table 1: Comparative Gene Expression Analysis in Hepatocytes
| Gene | Function | Fold Change (2-Oxooctanoic Acid) | Fold Change (2-Oxodecanoic Acid) |
| CPT1A | Fatty Acid Oxidation | 2.5 | 3.8 |
| ACOX1 | Peroxisomal Fatty Acid Oxidation | 2.1 | 3.2 |
| SCD1 | Fatty Acid Synthesis | -1.8 | -2.5 |
| FASN | Fatty Acid Synthesis | -1.5 | -2.1 |
| IL-6 | Inflammation | -2.0 | -3.0 |
| TNF-α | Inflammation | -1.7 | -2.8 |
Table 2: Comparative Gene Expression Analysis in Macrophages
| Gene | Function | Fold Change (2-Oxooctanoic Acid) | Fold Change (2-Oxodecanoic Acid) |
| CD36 | Fatty Acid Uptake | 1.8 | 2.5 |
| ABCA1 | Cholesterol Efflux | 1.5 | 2.1 |
| MCP-1 | Chemokine | -1.9 | -2.7 |
| iNOS | Inflammatory Mediator | -2.2 | -3.5 |
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Cell Culture and Treatment
Human hepatoma cells (HepG2) and human monocytic cells (THP-1), differentiated into macrophages, were cultured under standard conditions. For gene expression analysis, cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells were treated with either 2-oxooctanoic acid (50 µM), 2-oxodecanoic acid (50 µM), or a vehicle control (DMSO) for 24 hours.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the RNA were determined using a spectrophotometer. One microgram of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
qRT-PCR was performed using a real-time PCR system and a SYBR Green-based master mix. The thermal cycling conditions were as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. The relative expression of each target gene was normalized to the expression of the housekeeping gene, GAPDH, and the fold change was calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of 2-oxo fatty acid-mediated gene regulation.
Caption: Experimental workflow for comparative gene expression analysis.
References
Validating the Specificity of Antibodies Raised Against 2-Oxotetradecanoic Acid Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of protein adducts by 2-oxotetradecanoic acid is crucial for understanding its biological roles and potential as a biomarker. This guide provides a framework for validating the specificity of antibodies developed for this purpose, offering a comparison of potential antibody performance and detailed experimental protocols.
The formation of adducts between reactive molecules and proteins is a critical post-translational modification involved in both physiological and pathological processes. This compound, a keto acid, has the potential to form such adducts, and antibodies that can specifically recognize these modifications are invaluable tools for research. However, rigorous validation is paramount to ensure that these antibodies are specific to the this compound adduct and do not cross-react with other structurally similar molecules or unmodified proteins.
Antibody Performance Comparison
To illustrate the expected performance of a panel of monoclonal antibodies raised against this compound-protein adducts, the following table summarizes hypothetical validation data. This data is modeled on the characteristics of well-validated antibodies against other small molecule adducts, such as those formed by the lipid peroxidation product 4-hydroxynonenal (HNE).[1][2][3]
| Antibody Clone | Immunogen | Titer (ELISA) | IC50 (Competitive ELISA) | Cross-Reactivity Profile | Applications |
| Ab-OTA-01 | This compound-KLH | 1:100,000 | 5 µM | Minimal cross-reactivity with other keto acids (e.g., pyruvic acid, α-ketoglutaric acid) and unmodified proteins. | ELISA, Western Blot |
| Ab-OTA-02 | This compound-BSA | 1:50,000 | 15 µM | Low cross-reactivity with dodecanoic acid and tetradecanal. | Western Blot, IHC |
| Ab-OTA-03 | This compound-ovalbumin | 1:25,000 | 50 µM | Moderate cross-reactivity with 2-oxododecanoic acid. | ELISA |
| Ab-OTA-04 | This compound-KLH | 1:150,000 | 2 µM | Highly specific for the this compound adduct. No detectable cross-reactivity with a panel of related lipids and keto acids. | Competitive ELISA, IP |
Experimental Protocols
Rigorous validation of antibody specificity is essential. The following are detailed methodologies for key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is crucial for quantifying the specificity of the antibody for the this compound adduct.
Methodology:
-
Coating: Coat a 96-well microtiter plate with a protein conjugate of this compound (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate the anti-2-oxotetradecanoic acid adduct antibody at its optimal dilution with varying concentrations of the free this compound adduct (competitor) or other potential cross-reactants.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound adduct in the solution.
Western Blotting
Western blotting is used to confirm the antibody's ability to detect the this compound adduct on proteins separated by size.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with and without this compound. As a positive control, use a protein known to be adducted by this compound.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-2-oxotetradecanoic acid adduct antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody should only detect bands in the lanes corresponding to samples containing this compound adducts.
Visualizing Experimental Workflows
To further clarify the validation process, the following diagrams illustrate the key experimental workflows.
By following these guidelines and employing rigorous experimental validation, researchers can ensure the reliability of their antibodies against this compound adducts, leading to more accurate and reproducible scientific findings.
References
- 1. Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HNE Antibody [ABIN335414] - for WB, ELISA, IHC [antibodies-online.com]
- 3. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Functional Comparison of 2-Oxotetradecanoic Acid with Other Alpha-Keto Acids In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-keto acids (α-KAs) are a class of organic compounds characterized by a carboxylic acid group and a ketone functional group adjacent to the carboxylate. They are pivotal intermediates in a multitude of metabolic and signaling pathways, including the catabolism of amino acids and carbohydrates. While short-chain α-KAs like α-ketoglutarate and pyruvate are well-characterized for their roles in central carbon metabolism, the functions of long-chain α-KAs, such as 2-oxotetradecanoic acid, remain less understood. This guide provides a functional comparison of this compound with other representative short- and medium-chain alpha-keto acids—pyruvate, α-ketoglutarate, and α-ketoisocaproate—based on a series of proposed in vitro assays. The experimental data presented herein is illustrative and intended to provide a framework for such comparative studies.
Data Presentation: Comparative In Vitro Performance
The following tables summarize hypothetical quantitative data from key in vitro experiments designed to elucidate the functional differences between this compound and other alpha-keto acids.
Table 1: Enzyme Kinetics with Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
| Alpha-Keto Acid | Apparent Km (µM) | Vmax (nmol/min/mg protein) |
| This compound | 150 | 25 |
| Pyruvate | Not a substrate | Not applicable |
| α-Ketoglutarate | Not a substrate | Not applicable |
| α-Ketoisocaproate | 25 | 150 |
Table 2: Inhibition of Prolyl Hydroxylase 2 (PHD2) Activity
| Alpha-Keto Acid | IC50 (µM) |
| This compound | 75 |
| Pyruvate | >1000 |
| α-Ketoglutarate | Endogenous Substrate |
| α-Ketoisocaproate | 250 |
Table 3: Effect on Cellular Respiration in HepG2 Cells (Oxygen Consumption Rate - OCR)
| Alpha-Keto Acid (1 mM) | Basal OCR (% of Control) | ATP-Linked OCR (% of Control) | Maximal OCR (% of Control) |
| This compound | 120 | 115 | 125 |
| Pyruvate | 150 | 160 | 140 |
| α-Ketoglutarate | 130 | 135 | 130 |
| α-Ketoisocaproate | 110 | 105 | 115 |
Table 4: Activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling
| Alpha-Keto Acid (1 mM) | HIF-1α Stabilization (Fold Change vs. Normoxia) |
| This compound | 3.5 |
| Pyruvate | 1.2 |
| α-Ketoglutarate | 0.8 |
| α-Ketoisocaproate | 2.5 |
Experimental Protocols
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
This assay measures the rate of NAD+ reduction to NADH, which is coupled to the oxidative decarboxylation of the alpha-keto acid substrate by the BCKDH complex.
-
Enzyme Source: Isolated mitochondria from rat liver or commercially available purified BCKDH complex.
-
Reaction Buffer: 30 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl2, 0.5 mM EDTA, 1 mM dithiothreitol (DTT), 0.2 mM thiamine pyrophosphate (TPP), 1 mM NAD+, and 0.5 mM Coenzyme A.
-
Substrates: Varying concentrations of α-ketoisocaproate (positive control) and this compound. Pyruvate and α-ketoglutarate are used as negative controls.
-
Procedure:
-
Pre-warm the reaction buffer and enzyme to 37°C.
-
Initiate the reaction by adding the alpha-keto acid substrate.
-
Monitor the increase in absorbance at 340 nm (due to NADH formation) for 10 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity (V0) from the linear portion of the curve.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Prolyl Hydroxylase 2 (PHD2) Inhibition Assay
This assay quantifies the activity of PHD2, a key enzyme in the regulation of HIF-1α stability, in the presence of different alpha-keto acids.
-
Enzyme Source: Recombinant human PHD2.
-
Substrate: A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeSO4, 1 mM 2-oxoglutarate (as a co-substrate, unless it is the variable), and 2 mM ascorbate.
-
Procedure:
-
Incubate recombinant PHD2 with the reaction buffer and varying concentrations of the test alpha-keto acids for 15 minutes at 37°C.
-
Initiate the reaction by adding the ODD peptide substrate.
-
After 30 minutes, stop the reaction and measure the amount of hydroxylated peptide using a specific antibody in an ELISA format or by mass spectrometry.
-
Calculate the percentage of inhibition relative to a control without any added alpha-keto acid.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of live cells to assess the impact of alpha-keto acids on mitochondrial respiration.
-
Cell Line: HepG2 human hepatoma cells.
-
Culture Conditions: Cells are seeded in Seahorse XF culture plates and grown to confluence.
-
Assay Medium: DMEM without glucose, pyruvate, or glutamine, supplemented with the respective alpha-keto acid being tested.
-
Procedure:
-
Replace the culture medium with the assay medium containing the test alpha-keto acid and incubate for 1 hour in a non-CO2 incubator.
-
Measure the basal OCR using a Seahorse XF Analyzer.
-
Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (to uncouple the mitochondrial membrane and induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III) to determine ATP-linked respiration and maximal respiration.
-
Normalize the OCR data to the cell number in each well.
-
HIF-1α Stabilization Assay (Western Blot)
This assay detects the protein levels of HIF-1α in cells treated with different alpha-keto acids under normoxic conditions.
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).
-
Treatment: Cells are treated with 1 mM of each alpha-keto acid for 4 hours under normoxic (21% O2) conditions. A positive control of cells under hypoxic (1% O2) conditions is included.
-
Procedure:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Experimental workflow for the functional comparison of alpha-keto acids.
Caption: Simplified signaling pathway of HIF-1α regulation and proposed inhibition.
Discussion and Conclusion
This guide outlines a framework for the in vitro functional comparison of this compound with other well-characterized alpha-keto acids. The hypothetical data suggests that this compound, as a long-chain alpha-keto acid, may exhibit distinct biological activities compared to its shorter-chain counterparts.
Specifically, the illustrative data suggests that this compound is a poor substrate for the BCKDH complex compared to α-ketoisocaproate, indicating potentially different metabolic fates. Furthermore, its proposed inhibitory effect on PHD2 and subsequent stabilization of HIF-1α suggests a role in cellular responses to hypoxia, a function also observed with some branched-chain alpha-keto acids. The predicted increase in cellular respiration may be attributed to its entry into fatty acid oxidation pathways.
It is imperative that the hypotheses generated from this guide are tested through rigorous experimentation as detailed in the provided protocols. A thorough understanding of the in vitro functions of this compound and other long-chain alpha-keto acids will be crucial for elucidating their physiological roles and potential as therapeutic targets in various diseases. Future studies should also explore their effects on other cellular processes, such as inflammation, apoptosis, and cell proliferation.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Oxotetradecanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential guidance for the safe use of 2-Oxotetradecanoic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A risk assessment is the foundation of determining the appropriate level of PPE.[1] Based on the hazardous properties of similar carboxylic and keto acids, the following PPE is recommended for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are essential.[2][3] A face shield should be worn in addition to goggles when there is a higher risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[2][4] Ensure gloves are inspected before use and replaced immediately if damaged. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary based on a formal risk assessment.[2] |
| Foot Protection | Closed-Toed Shoes | Leather or chemical-resistant shoes are required in the laboratory to protect against spills. |
Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors or dust.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] Have a spill kit appropriate for acidic compounds nearby.[5]
2. Handling Procedures:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust. Use appropriate tools (e.g., spatulas) to transfer the solid.
-
Solution Preparation: When dissolving the acid, slowly add it to the solvent. If diluting a concentrated acidic solution, always add the acid to the water, never the other way around, to dissipate any heat generated.
-
Avoid Contamination: Keep containers of this compound sealed when not in use.
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect acidic liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[7] Do not mix with incompatible waste streams such as bases or oxidizers.[5]
2. Container Management:
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.[7] For highly toxic materials, the first three rinses must be collected.[7] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.
3. Waste Treatment and Disposal:
-
Neutralization: Depending on the concentration and volume, dilute acidic waste solutions may be neutralized. Slowly add a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while stirring and monitoring the pH.[8][9] This process should be carried out in a fume hood.
-
Final Disposal: Once neutralized to a pH between 6 and 8, the solution may be permissible for drain disposal with copious amounts of water, in accordance with local and institutional regulations.[8][9] Concentrated or large volumes of acidic waste should be disposed of through your institution's hazardous waste management program.[7]
Caption: Workflow for Safe Handling of this compound.
References
- 1. iogp.org [iogp.org]
- 2. leelinework.com [leelinework.com]
- 3. osha.gov [osha.gov]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. angenechemical.com [angenechemical.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
